Isobornyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWUNORUTVEHJF-KKZNHRDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma | |
| Record name | Bornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Bornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 (20°), 1.011-1.017 | |
| Record name | Bornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isobornyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1200-67-5 | |
| Record name | Isoborneol formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBORNYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QPT973QF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
isobornyl formate CAS number and IUPAC name
An In-depth Technical Guide to Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bicyclic monoterpenoid and a formate ester known for its characteristic aromatic, pine-like odor.[1] It is a component of some essential oils and is utilized in the flavor and fragrance industry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information, tailored for a scientific audience.
Chemical Identity
The fundamental identification details for this compound are summarized below.
| Identifier | Value |
| CAS Number | 1200-67-5[2][4] |
| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[5] |
| Synonyms | Isobornyl methanoate, exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate, Isoborneol formate[4][5] |
| Molecular Formula | C₁₁H₁₈O₂[4] |
| Molecular Weight | 182.26 g/mol [5] |
| Chemical Structure | A bridged bicyclic compound with a formate ester group attached to the isobornyl scaffold. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Appearance | Colorless liquid | [5] |
| Odor | Green, earthy, camphoraceous, piney | [1][5] |
| Boiling Point | 213.6 ± 7.0 °C (Predicted) | ChemicalBook |
| Density | 1.007 - 1.017 g/cm³ at 20°C | [5] |
| Refractive Index | 1.466 - 1.473 at 20°C | [5] |
| Solubility | Soluble in oils and ethanol; slightly soluble in water. | [5] |
| Flash Point | 79 °C (174.2 °F) | |
| Enthalpy of Vaporization | 53.5 kJ/mol | [6] |
| LogP (Octanol/Water) | 3.3 | [5] |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of this compound involves the esterification of camphene with formic acid. This reaction can be performed with or without a catalyst.[1]
Objective: To synthesize this compound from camphene and formic acid.
Materials:
-
d- or l-camphene
-
Formic acid
-
Phthalic anhydride (optional, as a catalyst for optically active esters)[1]
-
Organic solvent (e.g., toluene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve camphene in an appropriate amount of an organic solvent like toluene.
-
Add an excess of formic acid to the solution. If a catalyst is used, it is added at this stage.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is washed sequentially with water, 5% sodium bicarbonate solution to neutralize excess formic acid, and finally with brine.
-
The separated organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Analytical Methods
The purity and identity of this compound are typically determined using chromatographic and spectroscopic techniques.
GC-MS is a primary technique for the analysis of volatile compounds like this compound, allowing for both separation and identification.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., DB-5, Carbowax 20M).[7]
General GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at a rate of 5°C/min to 220°C, and held for 5 minutes. (Note: This is an exemplary program and should be optimized for the specific instrument and column).
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-300.
Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a standard. The mass spectrum is characterized by its molecular ion peak and fragmentation pattern, which can be compared to spectral libraries for confirmation.[4][8] The NIST WebBook provides reference mass spectra for this compound.[4]
NMR spectroscopy is essential for the structural elucidation of this compound. While specific literature on this compound's NMR is not abundant, the analysis would be analogous to that of similar isobornyl esters.[9]
-
¹H NMR: The spectrum would show characteristic signals for the formate proton (a singlet around 8.0 ppm), the proton on the carbon bearing the ester group (a multiplet), and the methyl groups of the isobornyl structure.
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the formate group (around 160 ppm) and distinct signals for the carbons of the bicyclic scaffold.
Biological and Pharmacological Information
This compound is recognized as a plant metabolite.[5] While extensive pharmacological data for this compound itself is limited, related compounds such as isobornyl acetate have been investigated for several biological activities. Isobornyl acetate has demonstrated antimicrobial properties against various bacteria and fungi and has been used as an insect repellent.[10][11][12] Given the structural similarity, this compound may exhibit similar biological activities, representing an area for further research.
Safety and Handling
A summary of the available safety data for this compound is provided below.
| Safety Aspect | Information | Source |
| GHS Classification | Combustible liquid (H227) | |
| Oral Toxicity (Rat LD50) | > 5000 mg/kg | [2] |
| Dermal Toxicity (Rabbit LD50) | > 5000 mg/kg | [2] |
| Human Sensitization | No irritation or sensitization observed in a 2% solution. | [2] |
| Handling Precautions | Store in a well-ventilated place. Keep cool. Keep away from heat, sparks, open flames, and hot surfaces. |
Visualized Workflow
The following diagram illustrates the general workflow from synthesis to analysis of this compound.
Caption: Workflow for the Synthesis and Analysis of this compound.
References
- 1. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 2. This compound, 1200-67-5 [thegoodscentscompany.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. Isolation and identification of mosquito repellents inArtemisia vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
Synthesis of Isobornyl Formate from Camphene and Formic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isobornyl formate from camphene and formic acid. This esterification reaction, pivotal in the fragrance and pharmaceutical industries, proceeds via a fascinating acid-catalyzed mechanism involving a Wagner-Meerwein rearrangement. This document details the underlying reaction mechanism, explores various catalytic systems, presents quantitative data from key studies in a comparative format, and provides detailed experimental protocols. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, offering a thorough resource for professionals in organic synthesis and drug development.
Introduction
This compound, a valuable fragrance ingredient with a characteristic pine-like scent, is also a key intermediate in the synthesis of other important compounds like isoborneol and camphor. Its synthesis from the readily available bicyclic monoterpene, camphene, and formic acid is a classic example of an acid-catalyzed esterification that involves a skeletal rearrangement.
The core of this transformation lies in the Wagner-Meerwein rearrangement, a carbocation-mediated 1,2-alkyl shift.[1][2] The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst, leading to the formation of a tertiary carbocation. This unstable intermediate then undergoes a rapid rearrangement to a more stable secondary carbocation, the isobornyl cation.[3] Subsequent nucleophilic attack by formic acid on this cation yields the desired this compound. The stereoselectivity of this reaction is a crucial aspect, with the exo-isomer, this compound, being the predominantly formed product.
Reaction Mechanism: The Wagner-Meerwein Rearrangement
The synthesis of this compound from camphene is not a straightforward addition reaction. Instead, it proceeds through the following key steps, as illustrated in the diagram below:
-
Protonation of Camphene: The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst (H⁺). This forms a tertiary carbocation.[3]
-
Wagner-Meerwein Rearrangement: To alleviate ring strain, a 1,2-alkyl shift occurs. This rearrangement transforms the initial tertiary carbocation into a more stable secondary carbocation, known as the isobornyl cation.[1][3] This is the rate-determining step and is characteristic of reactions involving the bicyclo[2.2.1]heptane skeleton.
-
Nucleophilic Attack by Formic Acid: The isobornyl cation is then attacked by the formic acid, which acts as a nucleophile.
-
Deprotonation: A final deprotonation step yields the this compound product and regenerates the acid catalyst.
References
isobornyl formate physical properties boiling point density
An In-depth Technical Guide to the Physical Properties of Isobornyl Formate
This technical guide provides a comprehensive overview of the core physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require precise data and detailed experimental methodologies. This document summarizes key quantitative data, outlines protocols for experimental determination, and presents a logical workflow for property analysis.
Introduction to this compound
This compound (CAS No: 1200-67-5) is the formate ester of isoborneol.[1][2] It is classified as a bornane monoterpenoid and is functionally related to borneol.[1][2] Chemically, it is the compound where the hydroxy hydrogen of isoborneol has been replaced by a formyl group.[1][2] this compound is recognized for its characteristic aromatic, piney, and camphor-like odor and is used as a flavoring and fragrance agent.[2][3] It exists as a colorless liquid and is soluble in oils and slightly soluble in water.[1]
Physical Properties Data
The boiling point and density of this compound have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 110.0 °C | at 20.00 mmHg | [3][4] |
| 85.0 - 86.0 °C | at 7.00 mmHg | [3] | |
| 213.6 ± 7.0 °C | Predicted, Normal Pressure | [5] | |
| Density | 1.000 g/cm³ | at 18 °C | [4][6] |
| 1.007 - 1.013 g/cm³ | at 20 °C | [1] | |
| 1.011 - 1.017 g/cm³ | at 25 °C (Specific Gravity) | [3][4] | |
| 1.02 ± 0.1 g/cm³ | Predicted | [5] |
Experimental Protocols
Accurate determination of physical properties is critical for substance identification and quality control. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample such as this compound.
Micro-Boiling Point Determination
This method is suitable when only a small volume of the sample is available. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7]
Materials:
-
Sample of this compound (~0.5 mL)
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer with appropriate range
-
Heating apparatus (e.g., heating block or Thiele tube with heating oil)[8]
-
Clamps and stand
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]
-
Apparatus Assembly:
-
Securely clamp the test tube.
-
Position the thermometer bulb adjacent to the test tube, ensuring the bulb is level with the sample.
-
Immerse the assembly into the heating block or Thiele tube. The heat transfer medium should be below the opening of the test tube to prevent ignition of flammable vapors.
-
-
Heating: Begin heating the apparatus at a slow, steady rate. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]
-
Observation: Continue gentle heating. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]
-
Temperature Reading: Stop heating when the rapid bubble stream is observed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn up into the capillary tube.[7][8]
-
Verification: Allow the apparatus to cool slightly, then repeat the heating and cooling cycle to obtain a second reading for verification.
Density Determination using a Pycnometer
A pycnometer is a specialized glass flask that allows for the precise measurement of a liquid's density by determining the mass of a known volume.[10]
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.001 g)
-
Sample of this compound
-
Distilled water (for calibration)
-
Thermometer
-
Acetone (for cleaning and drying)
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_empty).
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary opening.
-
Carefully dry the exterior of the pycnometer and weigh it again. Record this mass (m_water).
-
Record the temperature of the water. Look up the density of water (ρ_water) at this temperature from a reference table.
-
Calculate the precise volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water
-
-
Measurement of Sample Density:
-
Empty the pycnometer, clean it thoroughly, and rinse with a small amount of acetone, then dry it completely.
-
Fill the dry pycnometer with the this compound sample. Insert the stopper, ensuring any excess liquid is expelled.
-
Equilibrate the pycnometer to the desired temperature (e.g., 20°C or 25°C) in a water bath.
-
Dry the exterior of the pycnometer and weigh it. Record this mass (m_sample).
-
-
Calculation:
-
Calculate the mass of the this compound sample: Mass_sample = m_sample - m_empty
-
Calculate the density of the this compound (ρ_sample) using the calibrated volume: ρ_sample = Mass_sample / V_pyc
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical sample like this compound.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1200-67-5 [chemicalbook.com]
- 3. This compound, 1200-67-5 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 6. Showing Compound this compound (FDB017541) - FooDB [foodb.ca]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. byjus.com [byjus.com]
- 10. mt.com [mt.com]
The Natural Occurrence of Isobornyl Formate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl formate, a bicyclic monoterpenoid ester, is a naturally occurring volatile organic compound found in the essential oils of various plants.[1] It contributes to the characteristic aroma of many plant species and has garnered interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its presence across different plant families.
Natural Occurrence and Quantitative Data
This compound is a recognized plant metabolite, identified as a component of the essential oils of several species, notably within the Asteraceae (sunflower) family.[1][2] Its presence has also been reported in Mosla chinensis.[3] Quantitative analyses have revealed its concentration to vary significantly depending on the plant species, geographical location, and the specific plant part analyzed.
The following tables summarize the quantitative data available for this compound and its direct precursor, isoborneol, in various plant species.
Table 1: Quantitative Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |
| Chrysanthemum indicum | Asteraceae | Flower heads | Present (unquantified) | [4] |
| Tanacetum vulgare | Asteraceae | Inflorescences | Present (unquantified) | [3] |
Table 2: Quantitative Occurrence of Isoborneol (Precursor) in Plants
| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |
| Chrysanthemum indicum | Asteraceae | Flower heads | 7.64% | [4] |
Biosynthesis of this compound
The biosynthesis of this compound in plants is a multi-step process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through the formation of geranyl pyrophosphate (GPP), which then undergoes cyclization to form the bornyl skeleton. The final step involves the esterification of the resulting isoborneol.
Signaling Pathway
The biosynthesis of this compound is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP. These five-carbon units are then condensed to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).
Caption: Biosynthesis of this compound from primary metabolites.
The cyclization of GPP to bornyl pyrophosphate is a key step, catalyzed by bornyl diphosphate synthase. Subsequent hydrolysis yields isoborneol. The final step is the formylation of isoborneol. While the specific enzymes responsible for this final esterification step in most plants are not yet fully characterized, it is hypothesized to be carried out by a formyltransferase, which utilizes a formyl donor such as 10-formyltetrahydrofolate.
Experimental Protocols
The extraction and quantification of this compound from plant material typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. For volatile compounds, headspace solid-phase microextraction (HS-SPME) is also a highly effective pre-concentration technique.
Steam Distillation for Essential Oil Extraction
This protocol describes a general procedure for extracting essential oils from plant material.
Materials:
-
Fresh or dried plant material (e.g., flower heads, leaves)
-
Distilled water
-
Clevenger-type apparatus or similar steam distillation setup
-
Heating mantle
-
Anhydrous sodium sulfate
Procedure:
-
Weigh a known amount of plant material (e.g., 100 g).
-
Place the plant material into the distillation flask of the Clevenger apparatus.
-
Add a sufficient volume of distilled water to the flask to cover the plant material.
-
Set up the distillation apparatus, ensuring all connections are secure.
-
Begin heating the flask to generate steam.
-
Continue the distillation for a set period (e.g., 3 hours), collecting the distillate.
-
The essential oil will separate from the aqueous phase in the collection tube.
-
Carefully collect the essential oil layer.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the essential oil in a sealed vial at 4°C until analysis.
References
Spectroscopic Analysis of Isobornyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy data for isobornyl formate. It includes a summary of key spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication. This compound (C11H18O2), a significant fragrance and flavoring agent, is a monoterpenoid ester.[1] Its characterization is crucial for quality control and research in various fields, including drug development where terpene derivatives are of growing interest.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time of the compound, while the mass spectrum offers a fragmentation pattern that serves as a molecular fingerprint.
Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to licensing restrictions on the direct download of the spectral data from sources like the NIST WebBook, the following table represents an analysis of the major peaks observed in the published spectrum.[2]
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Assignment |
| 69 | ~100 | [C5H9]+ |
| 95 | ~80 | [C7H11]+ |
| 81 | ~75 | [C6H9]+ |
| 136 | ~60 | [M-CHOOH]+ (Loss of formic acid) |
| 80 | ~55 | [C6H8]+ |
| 121 | ~45 | [M-C3H7O]+ |
| 108 | ~30 | [C8H12]+ |
| 154 | ~20 | [M-CO]+ (Loss of carbon monoxide) |
| 182 | ~5 | [M]+ (Molecular Ion) |
Note: The relative abundances are estimations based on the visual inspection of the mass spectrum available on the NIST WebBook.[2]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present in the molecule.
IR Spectrum Analysis
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester functionality and bicyclic alkane structure. The key absorption peaks from the spectrum available on the NIST WebBook are summarized below.[3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960 | C-H stretch | Alkanes (CH, CH₂, CH₃) |
| ~1725 | C=O stretch | Ester (Formate) |
| ~1180 | C-O stretch | Ester (Formate) |
Experimental Protocols
The following are detailed, representative methodologies for acquiring GC-MS and IR spectra of this compound, based on standard practices for the analysis of terpenoids and liquid organic compounds.[5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a mixture and obtain its mass spectrum for identification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 100 µg/mL.[6]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. The acquired mass spectrum can be compared with a reference library (e.g., NIST) for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: this compound is a liquid at room temperature and can be analyzed directly as a neat liquid.
-
Method 1: Thin Film between Salt Plates
-
Place a single drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Method 2: Attenuated Total Reflectance (ATR)
-
Place a small drop of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule. Identify the characteristic peaks for the ester and alkane moieties.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for GC-MS and IR analysis.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of isobornyl formate, a bicyclic monoterpenoid of interest in various chemical and pharmaceutical applications. The document delves into the synthesis, stereoisomeric forms, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and stereochemical analysis are presented, alongside a thorough examination of the key Wagner-Meerwein rearrangement that governs its formation. All quantitative data is summarized in structured tables, and the reaction mechanism is visualized using a clear signaling pathway diagram.
Introduction
This compound, systematically named (1R,2R,4R)-rel-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate, is a formate ester of isoborneol.[1] It is a bridged bicyclic monoterpenoid characterized by a rigid carbon skeleton containing three stereocenters, leading to the existence of multiple stereoisomers.[2][3] The stereochemistry of this compound is of paramount importance as it dictates its physical, chemical, and biological properties. This guide aims to provide a detailed technical understanding of its stereochemical aspects for professionals in research and drug development.
Stereoisomers of this compound
The rigid bicyclo[2.2.1]heptane ring system of this compound gives rise to diastereomers, primarily the exo and endo isomers. The formate group in this compound is in the exo position, while its endo diastereomer is known as bornyl formate.[4][5] Each of these diastereomers can exist as a pair of enantiomers due to the inherent chirality of the molecule.
Table 1: Stereoisomers of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Formate
| Stereoisomer | Trivial Name | IUPAC Name (example enantiomer) |
| exo | This compound | [(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[6] |
| endo | Bornyl formate | [(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] formate[7] |
Synthesis and Stereoselectivity
The primary industrial synthesis of this compound involves the acid-catalyzed reaction of camphene with formic acid.[2] This reaction is a classic example of a Wagner-Meerwein rearrangement, which dictates the stereochemical outcome of the product.
The Wagner-Meerwein Rearrangement
The mechanism proceeds through the protonation of the exocyclic double bond of camphene to form a tertiary carbocation. This is followed by a 1,2-alkyl shift, which relieves ring strain and results in the formation of a more stable secondary carbocation, the isobornyl cation. Nucleophilic attack by the formate ion then occurs preferentially from the less sterically hindered exo face, leading to the predominant formation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. BORNYL FORMATE | 7492-41-3 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Isobornyl Formate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobornyl formate in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers qualitative solubility information, predictive estimations, and detailed experimental protocols to enable researchers to determine precise solubility values.
This compound, a formate ester of isoborneol, is a colorless liquid with applications in the flavor and fragrance industries.[1][2] Understanding its solubility is crucial for its application in various formulations, chemical reactions, and purification processes.
Predicted Solubility of this compound
The principle of "like dissolves like" is a useful guide for predicting solubility. This compound is a relatively nonpolar molecule with a polar ester group. Therefore, it is expected to be highly miscible with a wide range of organic solvents.
The following table provides a qualitative and estimated summary of this compound's solubility based on available information and chemical principles.
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble/Miscible | This compound is known to be soluble in ethanol.[1] Alcohols can engage in hydrogen bonding and have sufficient nonpolar character to dissolve this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble/Miscible | Ketones are polar aprotic solvents that can effectively solvate the ester group of this compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble/Miscible | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Highly Soluble/Miscible | As an ester itself, this compound is expected to be highly miscible with other esters due to similar intermolecular forces. |
| Aromatic Hydrocarbons | Toluene, Xylene | Highly Soluble/Miscible | The nonpolar nature of aromatic hydrocarbons makes them good solvents for the bicyclic terpene structure of this compound. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible | While less polar, the significant nonpolar character of this compound suggests good solubility in aliphatic hydrocarbons. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble/Miscible | Chlorinated solvents are versatile and effective at dissolving a wide range of organic compounds, including esters. |
| Glycols | Propylene Glycol, Dipropylene Glycol | Soluble | This compound is reported to be soluble in dipropylene glycol.[2] |
| Water | Slightly Soluble / Insoluble | As a largely nonpolar organic molecule, this compound has limited solubility in the highly polar water. An estimated water solubility is 80.06 mg/L at 25 °C.[2] |
Experimental Protocol for Determining this compound Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a general method for determining the solubility of a liquid solute like this compound in an organic solvent.
Principle
The isothermal shake-flask method is a common and reliable technique for determining the solubility of a compound in a solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The presence of a separate liquid phase of this compound should be visible.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the two phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate a clean separation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a pipette. Avoid disturbing the undissolved this compound phase.
-
Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100
-
-
Replicate and Report:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the average solubility value along with the standard deviation and the experimental temperature.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in understanding and determining the solubility of this compound, the following diagrams are provided.
Caption: Workflow for experimental solubility determination.
Caption: Solute-solvent interactions for this compound.
References
An In-depth Technical Guide to the Core Differences Between Isobornyl Formate and Bornyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl formate and bornyl formate are isomeric monoterpene esters derived from the bicyclic alcohols isoborneol and borneol, respectively. While structurally similar, their key difference lies in the stereochemistry of the formate group on the bicyclo[2.2.1]heptane skeleton. This distinction between the exo (isobornyl) and endo (bornyl) orientation influences their physicochemical properties, spectroscopic signatures, and sensory characteristics. This technical guide provides a comprehensive comparison of these two compounds, summarizing their chemical and physical properties, outlining their synthesis, and presenting their spectroscopic data. Although direct applications in drug development for these specific formate esters are not extensively documented, the known biological activities of their parent alcohols and other ester derivatives suggest potential avenues for future research.
Introduction
Borneol and isoborneol are well-known bicyclic monoterpenoids that have garnered interest in medicinal chemistry. Borneol, in particular, has a history of use in traditional medicine and is recognized for its ability to enhance the permeability of other drugs across biological barriers[1]. Their esters, including acetates and formates, are primarily utilized in the flavor and fragrance industries for their characteristic woody and pine-like scents[1][2]. However, the growing interest in the pharmacological potential of monoterpenes and their derivatives warrants a closer examination of these simple esters. This guide focuses on the fundamental differences between this compound and bornyl formate, providing the detailed technical information required by researchers in chemistry and drug development.
Structural Differences
The core difference between this compound and bornyl formate is the stereochemical orientation of the formate group on the bicyclic ring system. In this compound, the formate group is in the exo position, while in bornyl formate, it is in the endo position. This seemingly minor difference in spatial arrangement leads to distinct chemical and physical properties.
Physicochemical Properties
The difference in stereochemistry between this compound and bornyl formate gives rise to variations in their physical and chemical properties. These are summarized in the table below.
| Property | This compound | Bornyl Formate |
| Molecular Formula | C₁₁H₁₈O₂ | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol [3] | 182.26 g/mol [4] |
| CAS Number | 1200-67-5[3] | 7492-41-3[4] |
| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate[3] | (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[4] |
| Appearance | Colorless liquid[3] | Colorless liquid[4] |
| Odor | Green, earthy, herbaceous-camphoraceous, piney[1][3] | Green, earthy, refreshing[4] |
| Boiling Point | Not specified | 225-230 °C @ 760 mmHg[4] |
| Density | 1.011-1.017 g/cm³ (20°C)[3] | 1.007-1.013 g/cm³ (20°C) |
| Refractive Index | 1.469-1.473 (20°C)[3] | 1.466-1.472 (20°C) |
| Solubility | Soluble in oils, slightly soluble in water[3] | Soluble in oils, slightly soluble in water |
| Stereochemistry | exo | endo |
Experimental Protocols
Synthesis
Synthesis of this compound: this compound is typically synthesized by the esterification of camphene with formic acid. This reaction can be carried out with or without a catalyst[1][2].
-
Reactants: Camphene, Formic Acid
-
General Procedure: Camphene is reacted with an excess of formic acid. The reaction mixture is heated for several hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the excess formic acid is neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified by fractional distillation under reduced pressure. The use of a catalyst, such as a strong acid, can increase the reaction rate.
Synthesis of Bornyl Formate: Bornyl formate is prepared by the esterification of borneol with a formylating agent. A common method involves the use of a mixture of formic and acetic anhydride with d-bornyl alcohol[2].
-
Reactants: d-Borneol, Formic/Acetic Anhydride
-
General Procedure: d-Borneol is dissolved in a suitable solvent. A mixture of formic and acetic anhydride is added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is then heated to around 50°C for a specified period[2]. After the reaction is complete, the mixture is cooled and washed with water and a mild base to remove unreacted acids and anhydrides. The organic layer is then dried and the solvent is removed. The resulting bornyl formate is purified by vacuum distillation.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the exo and endo isomers. The chemical shift of the proton at the C2 position is a key indicator. In the exo isomer (isobornyl), this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton in the endo isomer (bornyl)[5].
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can be used for identification, although they may be very similar due to the isomeric nature of the compounds.
Infrared (IR) Spectroscopy: The IR spectra of both compounds will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. There will also be C-O stretching bands and absorptions corresponding to the hydrocarbon backbone.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and bornyl formate.
Table 2: ¹H and ¹³C NMR Chemical Shifts (indicative, may vary with solvent)
| Assignment | This compound (exo) | Bornyl Formate (endo) |
| ¹H NMR (ppm) | ||
| H-2 (CHOCO) | ~4.7 (triplet) | ~5.1 (doublet of doublets) |
| Formyl H | ~8.0 (singlet) | ~8.0 (singlet) |
| Methyls | ~0.8-1.0 (singlets) | ~0.8-1.0 (singlets) |
| ¹³C NMR (ppm) | ||
| C=O | ~161 | ~161 |
| C-2 (CHOCO) | ~80 | ~76 |
| Methyls | ~12-21 | ~13-20 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical spectra of borneol and isoborneol derivatives[5].
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopic Method | This compound | Bornyl Formate |
| Mass Spec (m/z) | Molecular Ion: 182. Key Fragments: 136, 121, 95, 81 | Molecular Ion: 182. Key Fragments: 136, 121, 95, 81[4] |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1725, C-O stretch: ~1180 | C=O stretch: ~1725, C-O stretch: ~1180 |
Applications in Drug Development: Current Status and Future Perspectives
Currently, there is a notable lack of specific studies on the pharmacological activities of this compound and bornyl formate. Their use is predominantly in the flavor and fragrance industries[6]. However, the well-documented biological activities of their parent alcohols, borneol and isoborneol, as well as other ester derivatives, provide a strong rationale for investigating the potential of these formate esters in a pharmaceutical context.
6.1. Potential Based on Parent Alcohols:
-
Borneol: Has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties[1]. A significant area of research is its role as a penetration enhancer, facilitating the transport of other drugs across the blood-brain barrier[1].
-
Isoborneol: Also exhibits biological activities, including potential antiviral effects[7].
6.2. Potential Based on Other Ester Derivatives:
-
Bornyl Acetate: Has demonstrated inhibitory effects on the proliferation and invasion of colorectal cancer cells by suppressing the PI3K/AKT signaling pathway[8].
-
Bornyl Cinnamate and Coumarate Derivatives: Have been investigated for their pro-apoptotic effects in melanoma cells, acting through mitochondrial dysfunction and endoplasmic reticulum stress[9][10].
Given that the formate esters are simple derivatives of these bioactive alcohols, it is plausible that they may exhibit their own unique pharmacological profiles or act as prodrugs that release borneol or isoborneol in vivo. The ester linkage could modulate the lipophilicity and pharmacokinetic properties of the parent alcohol, potentially leading to improved bioavailability or altered activity.
Conclusion
This compound and bornyl formate are stereoisomers whose primary distinction lies in the exo versus endo orientation of the formate group. This structural difference results in measurable variations in their physicochemical and spectroscopic properties. While their current applications are confined to the fragrance and flavor sector, the established pharmacological activities of their parent alcohols and related esters suggest that this compound and bornyl formate may be overlooked candidates for biological investigation. Further research is warranted to explore their potential cytotoxic, anti-inflammatory, or other therapeutic effects, which could open new avenues for their application in drug discovery and development.
References
- 1. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 1200-67-5 [thegoodscentscompany.com]
- 8. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Bornyl cis-4-Hydroxycinnamate on Melanoma Cell Apoptosis Is Associated with Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the qualitative and quantitative analysis of isobornyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₁H₁₈O₂) is a monoterpenoid ester with applications as a flavoring and fragrance agent.[1][2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5][6] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio, enabling confident identification.[2]
Experimental Protocols
This section details the necessary steps for analyzing this compound by GC-MS, from sample preparation to data analysis.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For essential oils or fragrance mixtures, a simple dilution is often sufficient.
Protocol for Liquid Samples (e.g., Essential Oils):
-
Dilution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Solvent Addition: Add a suitable volatile solvent, such as hexane or dichloromethane, to the flask to dissolve the sample.[4]
-
Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a clean GC vial.[6]
-
Transfer: Transfer the diluted sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrumentation and analytical goals.
| Parameter | Value | Notes |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column is suitable for this analysis. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | |
| Injection Mode | Split (e.g., 50:1 split ratio) | Splitless injection can be used for trace analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min | Constant flow mode is recommended. |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °C, hold for 5 min | This program should provide good separation for this compound and related compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |
| Mass Range | 40-300 amu | To cover the molecular ion and expected fragments. |
| Scan Speed | 1000 amu/s | |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Solvent Delay | 3 min | To prevent filament damage from the solvent peak. |
Data Presentation
Retention and Spectral Data
Identification of this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library.[7]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Index (DB-5 type column) |
| This compound | 1200-67-5 | C₁₁H₁₈O₂ | 182.26 | ~1220 - 1240 |
Retention index can vary depending on the specific GC conditions.
Mass Spectral Fragmentation
The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization. While the molecular ion peak (m/z 182) may be of low intensity or absent, several characteristic fragment ions are observed.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity |
| 136 | [M - HCOOH]⁺ | Moderate |
| 121 | [C₉H₁₃]⁺ | High |
| 95 | [C₇H₁₁]⁺ | Base Peak |
| 81 | [C₆H₉]⁺ | High |
| 69 | [C₅H₉]⁺ | Moderate |
Relative intensities are approximate and can vary between instruments.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
Calibration Curve Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Analyze each standard in triplicate under the same GC-MS conditions as the samples.
-
Curve Generation: Plot the peak area of a characteristic ion (e.g., m/z 95) against the concentration of the standards. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
Method Validation Parameters (Typical Expected Values)
While specific experimental validation is required, the following table provides typical performance characteristics for the GC-MS analysis of terpenes and related compounds.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Key steps in GC-MS analysis.
References
- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vipsen.vn [vipsen.vn]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. scioninstruments.com [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols for FTIR Analysis of Isobornyl Formate
FOR IMMEDIATE RELEASE
Unveiling the Molecular Fingerprint: A Detailed Guide to Functional Group Identification in Isobornyl Formate using FTIR Spectroscopy
[City, State] – [Date] – This application note provides a comprehensive protocol for the identification of functional groups in this compound using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for the analysis of this common fragrance and flavoring agent.
This compound, a bicyclic monoterpene ester, possesses a characteristic chemical structure that gives rise to a unique infrared spectrum. FTIR spectroscopy serves as a rapid and non-destructive analytical technique to elucidate the key functional groups present in the molecule, confirming its identity and purity. The primary functional groups within this compound are the ester group and the saturated aliphatic rings.
Key Functional Groups and Their Infrared Absorptions
The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The table below summarizes the expected absorption bands and their corresponding molecular motions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1735 - 1750 | Strong |
| Ester (C-O) | Stretching | 1000 - 1300 | Strong |
| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |
| Alkane (C-H) | Bending | 1350 - 1480 | Variable |
Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups.
The most prominent absorption band in the spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[1] Additionally, the strong absorptions in the 1000-1300 cm⁻¹ range are indicative of the C-O stretching vibrations of the ester group.[1] The presence of the isobornyl scaffold, a saturated bicyclic alkane structure, is confirmed by the strong C-H stretching vibrations observed between 2850 and 3000 cm⁻¹ and the C-H bending vibrations at lower wavenumbers.
Experimental Protocols
The following protocols detail the procedures for obtaining high-quality FTIR spectra of this compound, a liquid sample. Two common methods are presented: Attenuated Total Reflectance (ATR) and the Liquid Transmission Cell method.
This method is ideal for rapid and straightforward analysis of liquid samples with minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
This compound sample
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated energy is measured by the detector.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands as outlined in Table 1.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove any residual sample.
-
This traditional method involves placing the liquid sample between two infrared-transparent salt plates.
Materials:
-
FTIR Spectrometer
-
Demountable liquid transmission cell (e.g., with NaCl or KBr windows)
-
This compound sample
-
Pipette
-
Solvent for cleaning (e.g., anhydrous isopropanol or dichloromethane)
-
Lint-free wipes
-
Desiccator for storing salt plates
Protocol:
-
Cell Preparation:
-
Handle the salt plates with care, avoiding contact with moisture.
-
Ensure the salt plates are clean and free of any residue. If necessary, polish them with a suitable polishing kit.
-
-
Sample Loading:
-
Place one salt plate in the cell holder.
-
Using a pipette, apply a small drop of this compound to the center of the plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Assemble the cell holder, ensuring a gentle and even pressure on the plates.
-
-
Background and Sample Spectra:
-
Acquire a background spectrum with an empty beam path.
-
Place the assembled liquid cell in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Process the spectrum to identify the key functional group absorptions as detailed in Table 1.
-
-
Cleaning and Storage:
-
Disassemble the cell and clean the salt plates thoroughly with an appropriate anhydrous solvent.
-
Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.
-
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Logic for functional group identification.
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the qualitative analysis of this compound. By following the detailed protocols and utilizing the provided data for interpretation, researchers can confidently identify the key functional groups and verify the chemical identity of the sample. The characteristic strong ester carbonyl absorption, coupled with the C-O and C-H stretching vibrations, provides a definitive spectral fingerprint for this compound.
References
Application Note: Isobornyl Formate as a Key Intermediate in Camphor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the synthesis of camphor, a widely used terpenoid, through a multi-step process involving isobornyl formate as a key intermediate. The traditional synthetic route from α-pinene involves its isomerization to camphene, which is then esterified to an isobornyl ester.[1] This note provides detailed protocols for the synthesis of this compound from camphene, its subsequent hydrolysis to isoborneol, and the final oxidation to camphor.[2][3] The methodologies are compiled from established chemical literature, offering a comprehensive guide for laboratory synthesis. Quantitative data on reaction conditions and yields are presented for comparative analysis.
Overall Synthetic Pathway
The synthesis of camphor from camphene via this compound is a three-step process. First, camphene undergoes an acid-catalyzed addition reaction with formic acid to produce the intermediate ester, this compound.[2][4] This is followed by the saponification (hydrolysis) of the ester to yield isoborneol.[5][6] Finally, isoborneol, a secondary alcohol, is oxidized to the ketone, camphor.[7][8]
Caption: Reaction pathway for camphor synthesis via this compound.
Data Presentation: Reaction Conditions and Yields
The efficiency of camphor synthesis is dependent on the conditions of each step. The following tables summarize quantitative data from various studies on the formation of isobornyl esters and the oxidation of isoborneol.
Table 1: Synthesis of Isobornyl Esters from Camphene
| Catalyst | Co-catalyst / Solvent | Temp. (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Ester Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tartaric Acid | Boric Acid / Acetic Acid | - | - | 92.9 | 88.5 (Acetate) | [9] |
| FeCl₃ | Acetic Acid | 25 | 2 | ~99 | >88 (Acetate) | [10] |
| Titanium Sulfate | Lauric Acid | 80 | 25 | - | 74.49 (Laurate) | [10] |
| Sulfuric Acid | Acetic Acid | - | - | - | 66 (Acetate) |[11] |
Table 2: Oxidation of Isoborneol to Camphor
| Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium Hypochlorite | Glacial Acetic Acid | < 50 | - | [12] |
| Not Specified | Not Specified | - | 15.4 | [13] |
| Sodium Hypochlorite | Ionic Liquid | - | 70-79 |[14] |
Experimental Protocols
The following sections provide detailed methodologies for each major step in the synthesis.
Protocol 1: Synthesis of this compound from Camphene
This protocol describes the acid-catalyzed esterification of camphene using formic acid.[2][4]
-
Materials:
-
Camphene
-
Formic acid (98-100%)
-
Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
-
Apparatus:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add camphene and formic acid (typically in a molar excess of the acid).
-
Slowly add a catalytic amount of sulfuric acid while stirring. The reaction is often exothermic.
-
Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
-
Protocol 2: Hydrolysis of this compound to Isoborneol
This protocol details the saponification of this compound to produce isoborneol. The procedure is analogous to the well-documented hydrolysis of isobornyl acetate.[5][6][15]
-
Materials:
-
Crude this compound (from Protocol 1)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or other suitable solvent
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Apparatus:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Apparatus for steam distillation or recrystallization
-
-
Procedure:
-
Dissolve the crude this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 molar equivalents).[6]
-
Heat the mixture to reflux for 2-4 hours, or until TLC/GC analysis confirms the complete consumption of the starting ester.[6]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the solution and concentrate under reduced pressure to yield crude isoborneol.
-
Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation.[5][13]
-
Protocol 3: Oxidation of Isoborneol to Camphor
This protocol describes a common and safer method for the oxidation of the secondary alcohol isoborneol to the ketone camphor, using sodium hypochlorite (household bleach).[12][16]
-
Materials:
-
Isoborneol (from Protocol 2)
-
Glacial acetic acid
-
Sodium hypochlorite solution (commercial bleach, ~5-8%)
-
Dichloromethane or diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bisulfite (if needed to neutralize excess bleach)
-
-
Apparatus:
-
Erlenmeyer flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
-
-
Procedure:
-
Dissolve isoborneol (e.g., 2.5 g) in glacial acetic acid (e.g., 6 mL) in an Erlenmeyer flask.[16]
-
Cool the flask in an ice bath to maintain a temperature between 5-15°C.[16]
-
Slowly add sodium hypochlorite solution (e.g., 25 mL) dropwise over 5-10 minutes, ensuring the temperature does not exceed 50°C.[12][16]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for about one hour. A precipitate of camphor should form.[16]
-
Check for excess bleach using KI-starch test paper. If the test is positive, add sodium bisulfite solution dropwise until the test is negative.[16]
-
Add the reaction mixture to a cold, saturated NaCl solution to precipitate the camphor completely.[16]
-
Extract the camphor into dichloromethane or diethyl ether using a separatory funnel. Perform at least two extractions.[16]
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution (to neutralize acetic acid) and then with brine.[16]
-
Dry the organic solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude camphor.[16]
-
Purify the final product by sublimation or recrystallization.[12][13]
-
Experimental Workflow Visualization
The entire process from starting material to purified product can be visualized as a sequential workflow.
Caption: Overall experimental workflow for the synthesis of camphor.
References
- 1. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 3. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 8. classroom.focan.es [classroom.focan.es]
- 9. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. westmont.edu [westmont.edu]
- 15. CN104193591A - Method for preparing isoborneol by continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 16. drnerz.com [drnerz.com]
Application Notes and Protocols: Isobornyl Formate in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isobornyl formate, a significant bicyclic monoterpenoid ester in the field of fragrance and flavor chemistry. This document details its chemical and physical properties, olfactory and gustatory profiles, applications, and includes protocols for its synthesis and sensory evaluation.
Introduction to this compound
This compound (CAS No. 1200-67-5) is the formate ester of isoborneol.[1] It is a key ingredient valued for its unique aromatic profile, contributing fresh, green, and camphoraceous notes to a variety of commercial products.[2] Its chemical structure, characterized by a bridged bicyclic system, imparts a distinctive and substantive odor.
Odor and Flavor Profile:
-
Odor: this compound possesses a complex scent described as green, earthy, herbaceous, and camphoraceous, with a piney character that is more pronounced than its isomer, bornyl formate.[3] It also has balsamic and woody undertones.[4]
-
Flavor: When used in flavors, it imparts a profile that is woody, cooling, musty, floral, camphoraceous, and minty.[4] While it has a sweet taste similar to bornyl formate, it is considered less fruity.[3]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [2] |
| CAS Number | 1200-67-5 | [1] |
| Appearance | Colorless clear liquid | [4] |
| Specific Gravity | 1.011 to 1.017 @ 25°C | [4] |
| Refractive Index | 1.469 to 1.473 @ 20°C | [4] |
| Boiling Point | 110°C @ 20 mmHg | [4] |
| Vapor Pressure | 0.163 mmHg @ 25°C (estimated) | [4] |
| Flash Point | 78.33°C (173°F) TCC | [4] |
| Solubility | Soluble in alcohol and oils; slightly soluble in water.[2] |
Table 2: Recommended Usage Levels of this compound
| Application | Average Usual (ppm) | Average Maximum (ppm) | Reference(s) |
| Fragrance Concentrate | - | up to 2.0% | [4] |
| Baked Goods | - | 0.80 | [4] |
| Non-alcoholic Beverages | 0.06 | 1.00 | [4] |
| Frozen Dairy | 0.03 | 1.00 | [4] |
| Fruit Ices | 0.03 | 1.00 | [4] |
| Hard Candy | - | 1.30 | [4] |
| Chewing Gum | - | - | [4] |
Note: this compound is listed as FEMA number 2162 and is considered Generally Recognized as Safe (GRAS).[2][5]
Applications in Fragrance and Flavor
3.1. Fragrance Applications
This compound is extensively used in perfumery to impart a fresh, natural, and clean character. Its green and pine-like notes make it particularly suitable for:
-
Fougère and Chypre Fragrances: It provides a crisp, herbaceous lift that complements the traditional lavender, oakmoss, and bergamot notes.
-
Pine and Forest Scents: It is a key component in creating realistic pine needle and forest floor accords, often blended with other pine-smelling materials like isobornyl acetate.[6]
-
Masculine Fragrances: Its clean and camphoraceous character is frequently used in men's colognes and grooming products.
-
Functional Fragrances: Due to its stability and fresh scent, it is used in soaps, detergents, and air fresheners.[6]
3.2. Flavor Applications
In the flavor industry, this compound is used in trace amounts to add a specific character to various food products:
-
Fruit Flavors: It can be used to add a touch of greenness and complexity to berry and citrus flavors.[3]
-
Beverages: It can be found in non-alcoholic beverages to provide a refreshing and slightly minty note.[4]
-
Confectionery: It is used in hard candies and chewing gum to create unique flavor profiles.
Experimental Protocols
4.1. Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from camphene and formic acid, a classic example of a Fischer esterification. The reaction proceeds via an acid-catalyzed esterification of isoborneol, which is formed in situ from the hydration of camphene.
Materials:
-
Camphene
-
Formic acid (88%)
-
Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine camphene and an excess of formic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
4.2. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The purity and identity of the synthesized this compound should be confirmed by GC-MS.
Typical GC-MS Parameters:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
The retention time and mass spectrum of the synthesized product should be compared with a known standard of this compound.
4.3. Sensory Evaluation of this compound
A trained sensory panel is required to evaluate the olfactory profile of the synthesized this compound.
Materials:
-
Synthesized and purified this compound
-
Reference standard of this compound
-
Odor-free smelling strips
-
Ethanol (perfumer's grade) for dilution
-
Well-ventilated, odor-free evaluation booths
Procedure:
-
Prepare 10% dilutions of both the synthesized sample and the reference standard in ethanol.
-
Dip smelling strips into each solution, ensuring they are equally saturated.
-
Allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists should evaluate the odor profile at different time intervals (top note, middle note, and dry-down) and record their descriptions and intensity ratings for various odor attributes (e.g., green, camphoraceous, piney, woody).
-
The results from the panel are then statistically analyzed to compare the olfactory profile of the synthesized sample to the reference standard.
Diagrams
5.1. Logical Relationship: Synthesis of this compound
Caption: Synthesis workflow for this compound.
5.2. Experimental Workflow: Sensory Evaluation
Caption: Sensory evaluation workflow for a new fragrance ingredient.
5.3. Signaling Pathway: Olfactory Transduction
Caption: General olfactory signal transduction pathway.
References
Application Notes and Protocols: Enantioselective Synthesis of Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl formate, a valuable fragrance and flavor compound, exists as a pair of enantiomers, each potentially possessing distinct sensory and biological properties. The controlled synthesis of single enantiomers is therefore of significant interest. This document outlines a protocol for the enantioselective synthesis of this compound via enzymatic kinetic resolution of racemic isoborneol. This method leverages the high stereoselectivity of lipases to preferentially acylate one enantiomer of isoborneol, allowing for the separation of the unreacted enantiomer and the newly formed ester. This approach offers a green and efficient pathway to enantioenriched this compound and its corresponding alcohol precursor.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries is continually increasing. Chiral molecules often exhibit different pharmacological or sensory profiles, making their stereoselective synthesis a critical area of research. This compound, a bicyclic monoterpenoid ester, is a case in point, where the individual enantiomers may offer unique aromatic characteristics.
Traditional synthesis of this compound from camphene and formic acid typically yields a racemic mixture, meaning a 50:50 ratio of both enantiomers, without well-defined optical characteristics.[1] Achieving enantioselectivity can be approached in several ways, including the use of chiral starting materials (e.g., d- or l-camphene), chiral catalysts, or enzymatic resolutions.[1] Among these, enzymatic kinetic resolution presents an attractive option due to the high selectivity, mild reaction conditions, and environmental compatibility of biocatalysts.
This application note details a representative protocol for the enantioselective synthesis of this compound through the lipase-catalyzed kinetic resolution of racemic isoborneol.
Principle of the Method
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase enzyme is used to catalyze the formylation of racemic isoborneol. The enzyme's chiral active site preferentially binds and acylates one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain a mixture of the unreacted, enantioenriched isoborneol and the enantioenriched this compound, which can then be separated.
Experimental Protocols
Materials and Equipment
-
Racemic isoborneol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Formic acid (or a suitable acyl donor like ethyl formate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
Molecular sieves (4 Å)
-
Magnetic stirrer and hotplate
-
Reaction vessel with a condenser and inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Protocol: Enzymatic Kinetic Resolution of Racemic Isoborneol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add racemic isoborneol (1.0 eq.), anhydrous toluene (sufficient to dissolve the isoborneol), and activated 4 Å molecular sieves.
-
Acyl Donor Addition: Add ethyl formate (1.5 eq.) as the acyl donor. Note: Direct use of formic acid can sometimes lead to enzyme denaturation; an ester as an acyl donor is often milder.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC to determine the conversion rate. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the produced ester.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted isoborneol from the produced this compound using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.
-
Characterization: Analyze the purified this compound and isoborneol fractions using chiral GC or HPLC to determine the enantiomeric excess (e.e.) of each. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table presents hypothetical data for the enzymatic kinetic resolution of racemic isoborneol to illustrate the expected outcomes of the experiment. Actual results may vary depending on the specific enzyme, solvent, temperature, and reaction time.
| Catalyst (Lipase) | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of this compound (%) | e.e. of this compound (%) | e.e. of remaining Isoborneol (%) |
| Novozym 435 | Ethyl Formate | Toluene | 45 | 24 | 50 | 48 | >95 | >95 |
| Lipase PS | Formic Acid | Hexane | 40 | 36 | 48 | 45 | 92 | 88 |
| CAL-A | Ethyl Formate | MTBE | 50 | 20 | 52 | 50 | >98 | 90 |
Diagrams
Logical Workflow for Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of this compound.
Discussion
The described protocol for enzymatic kinetic resolution provides a robust method for accessing enantioenriched this compound. The choice of lipase is crucial, as different lipases will exhibit varying levels of activity and enantioselectivity for a given substrate. Immobilized enzymes are preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable.
The degree of enantiomeric excess for both the product and the unreacted starting material is highly dependent on stopping the reaction at or near 50% conversion. Over- or under-running the reaction will lead to a decrease in the enantiomeric purity of one or both components.
Conclusion
This application note provides a detailed protocol for the enantioselective synthesis of this compound using an enzymatic kinetic resolution approach. This method is a powerful tool for obtaining chiral building blocks for research and development in the fragrance, flavor, and pharmaceutical industries. The provided workflow and data table serve as a guide for researchers to design and execute their own experiments in this area.
References
Application Note and Protocol for the Purification of Synthetic Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl formate is a bicyclic monoterpene ester recognized for its characteristic pine-like aroma and is utilized in the fragrance and flavor industries.[1] Its synthesis, typically through the esterification of camphene with formic acid, often results in a crude product containing unreacted starting materials, byproducts, and isomeric impurities.[1] The primary impurities include unreacted camphene, excess formic acid, and the isomeric bornyl formate.[2] Achieving high purity of this compound is crucial for its intended applications and for accurate characterization in research and development.
This document provides a detailed protocol for the purification of synthetic this compound, employing a multi-step approach that includes an initial work-up, column chromatography, and final purification by fractional distillation. Additionally, a method for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) is described.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₈O₂ | 182.26 | 213.6 (predicted at 760 mmHg), 110 at 20 mmHg |
| Camphene | C₁₀H₁₆ | 136.24 | 159-160 |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 |
| Bornyl Formate | C₁₁H₁₈O₂ | 182.26 | ~213 (isomer) |
Table 2: Summary of Purification Steps and Expected Outcomes
| Purification Step | Target Impurities Removed | Expected Purity of this compound |
| Aqueous Work-up | Formic acid, other water-soluble impurities | >85% |
| Column Chromatography | Camphene, bornyl formate (partial separation) | >95% |
| Fractional Distillation | Residual camphene, bornyl formate | >99% |
Experimental Protocols
Aqueous Work-up of Crude Synthetic this compound
This initial step aims to remove the bulk of acidic impurities, primarily residual formic acid.
Materials:
-
Crude synthetic this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Protocol:
-
Dissolve the crude this compound in diethyl ether (approximately 3-5 volumes of the crude product).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution. Add the bicarbonate solution, gently swirl, and then stopper and invert the funnel, frequently venting to release the pressure from CO₂ evolution. Shake cautiously until no more gas is evolved.
-
Drain the lower aqueous layer.
-
Repeat the sodium bicarbonate wash (step 3-4) until the aqueous wash is no longer acidic (test with pH paper).
-
Wash the organic layer with brine to remove residual water.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Filter the drying agent and collect the organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.
Purification by Column Chromatography
This step separates the this compound from non-polar impurities like camphene and can provide some separation from isomeric impurities.
Materials:
-
Crude, neutralized this compound from the work-up
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate. This will elute the non-polar camphene first.
-
Monitor the elution of fractions using Thin Layer Chromatography (TLC). A common developing solvent system for TLC is 9:1 hexane:ethyl acetate. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Gradually increase the polarity of the eluting solvent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the this compound. Esters are more polar than hydrocarbons and will elute later.[3]
-
Collect the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Final Purification by Fractional Distillation
Fractional distillation is employed to separate the this compound from closely boiling impurities, such as the isomeric bornyl formate.[4] Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent decomposition.[2][5][6]
Materials:
-
This compound from column chromatography
-
Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and receiving flasks)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Protocol:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the this compound from the chromatography step into the distillation flask along with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents or more volatile impurities.
-
Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the applied pressure (e.g., ~110 °C at 20 mmHg). Maintain a slow and steady distillation rate for optimal separation.
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure compound.
-
Stop the distillation before the flask becomes completely dry.
-
Allow the apparatus to cool completely before releasing the vacuum.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to confirm the identity and assess the purity of the final product.
Materials:
-
Purified this compound
-
Volatile solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument
Protocol:
-
Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).
-
Inject the sample into the GC-MS system.
-
Typical GC parameters can be adapted from terpene analysis methods:
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent).[7]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
The mass spectrometer can be operated in full scan mode to identify the compounds by their mass spectra. The resulting mass spectrum can be compared with library data for this compound.
-
The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC).
Visualizations
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Separation of terpenes from lemon essential oil by selective fractionation under a vacuum | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 3. web.uvic.ca [web.uvic.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Industrial Multiple-Effect Fractional Condensation under Vacuum for the Recovery of Hop Terpene Fractions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Synthesis of Isobornyl Acrylate: A Practical Alternative to Isobornyl Formate Route
While the direct synthesis of isobornyl acrylate from isobornyl formate is not a commonly documented or practiced method in the available scientific literature, this document provides a comprehensive guide to a prevalent and efficient industrial synthesis route: the direct esterification of camphene with acrylic acid. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, data presentation, and visual workflows to facilitate the successful synthesis of isobornyl acrylate.
Introduction
Isobornyl acrylate (IBOA) is a monofunctional reactive diluent extensively used in the formulation of radiation-curable coatings, inks, and adhesives. Its bicyclic structure imparts valuable properties to polymers, including high glass transition temperature (Tg), excellent thermal stability, and good adhesion. While various synthetic pathways to IBOA exist, the direct addition of acrylic acid to camphene in the presence of an acid catalyst is a widely adopted industrial method due to its atom economy and efficiency.
This application note details the synthesis of isobornyl acrylate from camphene and acrylic acid, providing optimized reaction conditions, experimental protocols, and expected outcomes based on published data.
Reaction Scheme
The synthesis of isobornyl acrylate from camphene proceeds via an acid-catalyzed esterification reaction. The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of isobornyl acrylate from camphene and acrylic acid.
Experimental Protocols
This section provides a detailed methodology for the synthesis of isobornyl acrylate from camphene and acrylic acid using a solid acid catalyst, as adapted from various literature sources.[1][2][3][4]
Materials:
-
Camphene (95% purity or higher)
-
Acrylic acid (99% purity, stabilized with a suitable inhibitor like hydroquinone monomethyl ether)
-
Solid acid catalyst (e.g., Amberlyst 15, or a self-made solid acid catalyst)[2][3]
-
Polymerization inhibitor (e.g., phenothiazine)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, charge camphene and acrylic acid. A typical molar ratio of acrylic acid to camphene is in the range of 1.1:1 to 1.5:1.[2][4]
-
Addition of Catalyst and Inhibitor: Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically between 10% and 15% by weight relative to the camphene.[2][3][4] Add a polymerization inhibitor, such as phenothiazine (e.g., 0.03% by weight), to prevent the polymerization of acrylic acid and the product.[3]
-
Reaction: Heat the mixture to the desired reaction temperature, typically between 60°C and 80°C, under constant stirring.[1][2][3][4] Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from 3 to 8 hours.[1][2][4]
-
Work-up:
-
After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Transfer the filtrate to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove unreacted acrylic acid and the inhibitor.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent. The crude isobornyl acrylate can be further purified by vacuum distillation to obtain a high-purity product.
Data Presentation
The following table summarizes the quantitative data from various studies on the synthesis of isobornyl acrylate from camphene and acrylic acid, highlighting the effects of different catalysts and reaction conditions on the yield and selectivity.
| Catalyst | Molar Ratio (Acrylic Acid:Camphene) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Phosphomolybdic acid | 1.1:1 | - | 80 | 3 | 50 | - | [1] |
| Self-made solid acid | 1.3:1 | 15.5 | 61 | 7.9 | 81.3 | - | [2][4] |
| Amberlyst 15 | 1.3:1 | 12 | 60 | - | 83.3 | 94.6 | [3] |
| Acidic cationic ion exchange resin | 1:1.2 to 1:4 | - | 25-30 | 4 | 79 | 94 | [5] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of isobornyl acrylate.
Caption: Experimental workflow for the synthesis of isobornyl acrylate.
Conclusion
The synthesis of isobornyl acrylate from camphene and acrylic acid using a solid acid catalyst is a robust and scalable method. The provided protocol and data offer a solid foundation for researchers to produce this important monomer. While the direct conversion from this compound is not established, the described alternative route is efficient and well-documented in the scientific literature. Careful control of reaction parameters, particularly temperature and catalyst loading, is crucial for achieving high yields and selectivity.
References
- 1. US5399744A - Method of manufacturing isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst-Academax [exhibition.academax.com]
- 5. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]
Application Notes & Protocols for the Biocatalytic Production of Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of isobornyl formate, a valuable fine chemical with applications in the fragrance and pharmaceutical industries. The enzymatic approach offers a green and sustainable alternative to traditional chemical synthesis, often leading to higher selectivity and milder reaction conditions. The protocols provided are based on established methodologies for the enzymatic esterification of terpene alcohols and other secondary alcohols, utilizing commercially available immobilized lipases.
Introduction
This compound is a formate ester of the bicyclic monoterpenoid isoborneol. Traditionally, its synthesis involves the reaction of formic acid with camphene or isoborneol in the presence of strong acid catalysts, which can lead to environmental concerns and by-product formation.[1] Biocatalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters due to its high efficiency, selectivity, and operation under environmentally benign conditions.[2]
This document outlines the use of immobilized Candida antarctica lipase B (commonly known as Novozym 435) for the esterification of isoborneol with formic acid. Novozym 435 is a versatile and robust biocatalyst, widely used for the synthesis of various esters, including those of terpene alcohols.[3][4][5]
Reaction Principle
The enzymatic synthesis of this compound is a reversible esterification reaction between isoborneol (an alcohol) and formic acid (a carboxylic acid), catalyzed by a lipase. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards the formation of the ester product by minimizing the competing hydrolysis reaction.
Reaction Scheme:
Data Presentation
The following tables summarize typical quantitative data for lipase-catalyzed esterification of terpene alcohols and related compounds, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Biocatalysts for Formate and Terpene Ester Synthesis
| Biocatalyst | Substrates | Product | Conversion/Yield | Reference |
| Novozym 435 | Formic acid, Phenethyl alcohol | Phenethyl formate | 95.92% | [2][6] |
| Novozym 435 | Formic acid, Octanol | Octyl formate | 96.51% | [4] |
| Novozym 435 | Geraniol, Various fatty acids | Geranyl esters | 80-100% | [3] |
| Novozym 435 | Citronellol, Various fatty acids | Citronellyl esters | 80-100% | [3] |
| Novozym 435 | (S)-(-)-Perillyl alcohol, Octanoic acid | Perillyl octanoate | 95.22% | [4] |
Table 2: Optimized Reaction Conditions for Lipase-Catalyzed Esterification of Terpene Alcohols
| Parameter | Optimized Value | Reference |
| Biocatalyst | Novozym 435 | [3][4][7] |
| Temperature | 30-60 °C | [3][4] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:7 | [3][4] |
| Enzyme Concentration | 10-20 g/L | [2][4] |
| Solvent | n-Hexane, Toluene, Solvent-free | [2][3] |
| Reaction Time | 4-24 hours | [3][4] |
Experimental Protocols
Protocol 1: Screening of Lipases for this compound Synthesis
Objective: To identify the most effective lipase for the esterification of isoborneol with formic acid.
Materials:
-
Isoborneol
-
Formic acid
-
Various immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostated shaker incubator
-
Glass vials with screw caps
Procedure:
-
Prepare a stock solution of isoborneol and formic acid in n-hexane at a 1:1 molar ratio (e.g., 0.1 M of each).
-
Add 5 mL of the substrate solution to a series of glass vials.
-
To each vial, add a known amount of a different immobilized lipase (e.g., 50 mg). Include a control vial with no enzyme.
-
Add 200 mg of activated molecular sieves to each vial to remove the water produced during the reaction.
-
Seal the vials and place them in a shaker incubator at 40°C with agitation (e.g., 200 rpm).
-
Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) by withdrawing a small aliquot of the reaction mixture.
-
Filter the samples to remove the enzyme and analyze the supernatant by GC-FID to determine the conversion to this compound.
-
Compare the conversion rates for each lipase to identify the most efficient one.
Protocol 2: Optimization of Reaction Parameters for this compound Synthesis using Novozym 435
Objective: To determine the optimal conditions (temperature, substrate molar ratio, and enzyme concentration) for the synthesis of this compound catalyzed by Novozym 435.
Materials:
-
Isoborneol
-
Formic acid
-
Novozym 435
-
n-Hexane (or selected solvent)
-
Molecular sieves (3Å), activated
-
GC-FID system
-
Thermostated shaker incubator
Procedure:
-
Temperature Optimization: Set up a series of reactions as described in Protocol 1, using Novozym 435 as the catalyst. Incubate the reactions at different temperatures (e.g., 30, 40, 50, and 60°C). Monitor the conversion over time to find the optimal temperature.
-
Substrate Molar Ratio Optimization: At the optimal temperature, set up reactions with varying molar ratios of formic acid to isoborneol (e.g., 1:1, 1:2, 2:1, 1:3, 3:1). Keep the concentration of one substrate constant while varying the other. Analyze the conversion to determine the ratio that gives the highest yield.
-
Enzyme Concentration Optimization: At the optimal temperature and molar ratio, vary the concentration of Novozym 435 (e.g., 5, 10, 15, 20 g/L of reaction volume). Monitor the initial reaction rate and final conversion to find the most effective enzyme loading.
Protocol 3: Preparative Scale Synthesis and Product Isolation
Objective: To synthesize and isolate a larger quantity of this compound.
Materials:
-
Isoborneol and formic acid at the optimized molar ratio
-
Novozym 435 at the optimized concentration
-
Optimized solvent and temperature
-
Molecular sieves
-
Reaction vessel with mechanical stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Combine the reactants and solvent in the reaction vessel.
-
Add the molecular sieves and Novozym 435.
-
Maintain the reaction at the optimal temperature with constant stirring for the time required to achieve maximum conversion (determined from optimization studies).
-
Monitor the reaction progress by GC-FID.
-
Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude this compound by silica gel column chromatography, if necessary, to remove any unreacted starting materials.
-
Characterize the final product using appropriate analytical techniques (e.g., GC-MS, NMR).
Protocol 4: Analytical Method for Reaction Monitoring by GC-FID
Objective: To quantify the concentrations of isoborneol and this compound in the reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 80°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Calibration: Prepare standard solutions of isoborneol and this compound of known concentrations in the reaction solvent. Inject these standards into the GC-FID to determine their retention times and generate calibration curves.
-
Sample Preparation: Dilute the reaction aliquots with the reaction solvent to fall within the linear range of the calibration curves.
-
Analysis: Inject the prepared samples into the GC-FID.
-
Quantification: Identify and integrate the peaks corresponding to isoborneol and this compound. Calculate their concentrations using the calibration curves. The conversion can be calculated as follows: Conversion (%) = ([this compound] / ([this compound] + [Isoborneol])) * 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of this compound.
Logical Relationship of Parameter Optimization
Caption: Sequential optimization of reaction parameters.
References
- 1. US1902364A - Method of preparing fatty acid esters of borneol and isoborneol - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C12-C18 Fatty Acid Isobornyl Esters | MDPI [mdpi.com]
- 7. High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isobornyl Formate in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl formate is a significant bicyclic monoterpenoid ester contributing to the characteristic aroma of various essential oils. Its accurate quantification is crucial for the quality control, standardization, and evaluation of the therapeutic and aromatic properties of these oils. This document provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and method validation, ensuring reliable and reproducible results.
Principle of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] The principle involves:
-
Sample Injection and Volatilization : A diluted essential oil sample is injected into a heated inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized components are carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds elute from the column at characteristic retention times.
-
Mass Spectrometry Detection : As components elute from the GC column, they enter the mass spectrometer. They are first ionized (typically by Electron Ionization - EI), which fragments the molecules into a predictable pattern of charged ions.
-
Identification and Quantification : The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations.
Experimental Protocol
This protocol outlines the procedure for the quantitative determination of this compound in essential oil samples.
Materials and Reagents
-
Essential Oil Sample(s)
-
This compound Certified Reference Standard (CRS) (≥98% purity)
-
Internal Standard (IS) : n-Tridecane or Dodecane (≥99% purity)
-
Solvent : Hexane or Ethyl Acetate, HPLC or GC grade
-
Glassware : Volumetric flasks (1 mL, 5 mL, 10 mL), micropipettes, autosampler vials with septa.
-
Anhydrous Sodium Sulfate (for drying samples if necessary)
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a capillary column.
-
Column : HP-5MS (5% Phenyl Methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Mass Spectrometer capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.
-
Data System : Software for instrument control, data acquisition, and processing.
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of n-Tridecane and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound CRS and dissolve it in 10 mL of hexane.
-
Calibration Standards : Prepare a series of calibration standards by serial dilution of the this compound Stock Solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Each calibration standard must contain the internal standard at a constant concentration (e.g., 50 µg/mL).
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add 1 mL of the Internal Standard Stock Solution (1000 µg/mL).
-
Dilute to the mark with hexane. This results in a sample concentration of approximately 10 mg/mL with an IS concentration of 100 µg/mL.[2]
-
Mix thoroughly. If the solution is cloudy, pass it through a small amount of anhydrous sodium sulfate.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Operating Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 4°C/min to 240°C, hold for 5 min. |
| MS System | Agilent 5977B or equivalent |
| Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the this compound standard. Common fragments for formate esters may be selected. |
Quantification and Method Validation
-
Identification : The this compound peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with the certified reference standard.
-
Calibration : Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with r² > 0.99 is required.
-
Quantification : Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve. The final percentage (w/w) in the original essential oil is calculated considering the initial weight and dilution factor.
-
Validation : The method should be validated according to ICH or AOAC guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation method. Below is a summary of reported concentrations in different essential oils.
| Essential Oil Source | Botanical Name | Reported Concentration (% w/w) | Reference |
| Yarrow | Achillea millefolium | 8.83 | [2] |
| Kesum | Polygonum minus | 0.071 | |
| - | Mosla chinensis | Reported Present | [1] |
Workflow for Quantitative Analysis
The following diagram illustrates the complete workflow for the quantitative analysis of this compound in essential oils.
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the quantitative determination of this compound in essential oils. Adherence to this protocol, including proper sample preparation and method validation, will ensure high-quality data suitable for research, quality control, and regulatory purposes. This enables accurate characterization of essential oils, which is fundamental for their application in the pharmaceutical, food, and fragrance industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isobornyl Formate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isobornyl formate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for Lewis acids). Consider testing a different class of catalyst (see Catalyst Selection table below). |
| Insufficient Reaction Time or Temperature | The reaction may be kinetically slow. Increase the reaction time or modestly elevate the temperature. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint. |
| Unfavorable Equilibrium | Esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of formic acid or remove water as it forms, potentially by using a Dean-Stark apparatus, although this may be complicated by the relatively low boiling point of formic acid. |
| Poor Quality Starting Materials | Use high-purity camphene and formic acid. Impurities in the starting materials can inhibit the catalyst or lead to side reactions. |
| Presence of Water | Water can hydrolyze the product back to isoborneol and formic acid, and may also deactivate certain catalysts. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible. The presence of water can sometimes lead to the formation of isoborneol as a significant byproduct.[1] |
Formation of Significant Side Products
Issue: The final product is contaminated with significant amounts of side products, such as isoborneol or other rearrangement products.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Water | As mentioned, water can lead to the formation of isoborneol through hydrolysis of the ester or hydration of camphene.[1] Minimize water content in the reaction mixture. |
| Strongly Acidic Catalyst | Highly acidic catalysts can sometimes promote rearrangement of the camphene skeleton. If side products are observed, consider using a milder catalyst. |
| High Reaction Temperature | Elevated temperatures can sometimes lead to side reactions or degradation of the product. Try running the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the esterification of camphene with formic acid.[2] This reaction can be performed with or without a catalyst. The reaction involves the Wagner-Meerwein rearrangement of the camphene cation to the isobornyl cation, which is then trapped by formic acid.
Q2: What type of catalysts can be used for this synthesis?
A2: While the reaction can proceed without a catalyst, the use of an acid catalyst is common to increase the reaction rate and yield. Based on analogous reactions for isobornyl acetate synthesis, suitable catalysts can include:
-
Lewis Acids: Such as anhydrous ferric chloride (FeCl₃).
-
Solid Acids: Such as silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂).
-
Composite Catalysts: Mixtures of an α-hydroxyl carboxylic acid (like tartaric acid or mandelic acid) and boric acid have shown significant synergistic effects in the synthesis of isobornyl acetate and could be effective for the formate ester as well.[1][3]
Q3: What are the typical reaction conditions?
A3: Optimal reaction conditions will vary depending on the catalyst used. However, based on related syntheses, a starting point would be a reaction temperature between 40°C and 80°C with a reaction time of several hours. The molar ratio of formic acid to camphene is typically in excess for the formic acid to drive the reaction equilibrium towards the product.
Q4: How can I purify the synthesized this compound?
A4: The purification process generally involves the following steps:
-
Neutralization: Wash the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove unreacted formic acid and the acid catalyst.
-
Washing: Wash with water to remove any remaining salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation: Purify the final product by vacuum distillation.
Q5: What are the expected side products in this synthesis?
A5: The most common side product is isoborneol, which can form if there is water present in the reaction mixture.[1] Other potential side products can arise from incomplete reaction (unreacted camphene) or rearrangements of the camphene structure if harsh reaction conditions are used.
Data Presentation
Table 1: Comparison of Catalysts for Analogous Isobornyl Acetate Synthesis
Note: This data is for the synthesis of isobornyl acetate and serves as a reference for selecting catalysts for this compound synthesis, for which specific public data is limited.
| Catalyst | Catalyst Loading (% w/w of camphene) | Temperature (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Isobornyl Acetate Yield (%) | Reference |
| Anhydrous FeCl₃ | 10 | 25 | 2 | ~99 | 94 | >88 | [4] |
| Tartaric Acid-Boric Acid | 5 (Tartaric Acid), 4 (Boric Acid) | 70 | 18 | 92.9 | 95.3 | 88.5 | [1][3] |
| Mandelic Acid-Boric Acid | 10 (Mandelic Acid), 4 (Boric Acid) | 70 | 18 | 91.2 | 95.1 | 86.7 | [1] |
| H₃PW₁₂O₄₀/SiO₂ | Varies | 40 | 3 | - | - | 83 | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of related isobornyl esters. Optimization of specific parameters is recommended.
Materials:
-
Camphene
-
Formic Acid (≥95%)
-
Selected Catalyst (e.g., Anhydrous FeCl₃)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with camphene and an excess of formic acid (e.g., a molar ratio of 1:3 to 1:5 of camphene to formic acid).
-
Add the catalyst (e.g., 5-10 mol% relative to camphene).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the desired reaction time (e.g., 4-8 hours).
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
References
Technical Support Center: Side Reactions in the Formylation of Isoborneol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the formylation of isoborneol. The primary focus is on minimizing the formation of undesired byproducts to improve the yield and purity of the target molecule, isobornyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the formylation of isoborneol?
A1: The major side reaction is the acid-catalyzed dehydration of isoborneol, which leads to the formation of camphene through a Wagner-Meerwein rearrangement.[1][2][3] This rearrangement is a common issue in reactions involving bicyclic terpenes under acidic conditions.[1][2]
Q2: What is the mechanism of camphene formation?
A2: Under acidic conditions, the hydroxyl group of isoborneol is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation then undergoes a rapid 1,2-shift (the Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. Subsequent elimination of a proton from this rearranged intermediate yields camphene.[4][5]
Q3: How can I minimize the formation of camphene?
A3: Minimizing camphene formation involves carefully controlling the reaction conditions to favor the esterification reaction over the rearrangement and elimination pathways. Key strategies include:
-
Choice of Catalyst: Using a milder acid catalyst can reduce the propensity for carbocation rearrangement. While strong mineral acids like sulfuric acid are effective for esterification, they also strongly promote dehydration.[2] Lewis acids or solid acid catalysts might offer better selectivity.
-
Temperature Control: Higher temperatures tend to favor the elimination reaction (dehydration) that forms camphene.[2] Running the reaction at the lowest effective temperature can help to minimize this side product.
-
Reaction Time: Prolonged reaction times can lead to increased formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to stop the reaction once the formation of this compound is maximized.
-
Water Removal: The formylation of an alcohol with formic acid is a reversible esterification reaction that produces water as a byproduct. Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the formation of the desired this compound and can also help to suppress the competing dehydration reaction.
Q4: Are there alternative methods for the formylation of isoborneol?
A4: While direct esterification with formic acid is a common approach, other formylating agents can be used, potentially under milder conditions that reduce side reactions. For instance, the reaction of isoborneol with a mixed anhydride of formic and acetic acid has been used for the formylation of other alcohols, with the formation of acetate byproducts being a possibility.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of isoborneol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound and high yield of camphene | Reaction conditions are too harsh, favoring dehydration. | • Lower the reaction temperature. • Use a milder acid catalyst (e.g., a solid acid catalyst instead of concentrated sulfuric acid). • Reduce the reaction time and monitor the progress closely by TLC or GC. • If applicable, use a Dean-Stark trap to remove water and drive the equilibrium towards ester formation. |
| Reaction is slow or does not go to completion | Insufficiently acidic catalyst or low reaction temperature. | • Increase the catalyst loading slightly. • If using a mild catalyst, a moderate increase in temperature may be necessary. Find the optimal balance where the formylation proceeds at a reasonable rate without significant camphene formation. |
| Presence of unreacted isoborneol in the final product | Incomplete reaction due to equilibrium limitations or insufficient reaction time. | • Increase the molar excess of formic acid. • Ensure efficient removal of water if using a Dean-Stark apparatus. • Extend the reaction time, while monitoring for an increase in camphene formation. |
| Difficulty in separating this compound from camphene | Similar physical properties of the product and byproduct. | • Purification can be achieved by fractional distillation under reduced pressure. • Column chromatography on silica gel can also be an effective separation method. |
Experimental Protocols
General Protocol for the Formylation of Isoborneol (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), dissolve isoborneol in a suitable solvent (e.g., toluene or hexane).
-
Addition of Reagents: Add an excess of formic acid (e.g., 1.5 to 3 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid, or a solid acid catalyst).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC, observing the disappearance of isoborneol and the appearance of this compound and camphene.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol for the Synthesis of Isobornyl Acetate from Camphene (Adaptable for Formate Synthesis)
This protocol for isobornyl acetate provides insights into controlling the reaction. A similar approach using formic acid instead of acetic acid could be employed for the synthesis of this compound.
-
Reaction: The synthesis of isobornyl acetate from camphene and acetic acid is often catalyzed by solid acid catalysts like zeolites or sulfated zirconia.[5] Reaction temperatures are typically kept moderate (e.g., 25-80°C) to achieve high selectivity for the ester.[5][9] Using an excess of the carboxylic acid can help drive the reaction to completion.[5]
Visualizing Reaction Pathways
Main Reaction and Side Reaction Pathway
The following diagram illustrates the desired formylation of isoborneol to this compound and the competing side reaction that leads to the formation of camphene via the Wagner-Meerwein rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture | Semantic Scholar [semanticscholar.org]
- 8. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 9. CN108863779B - A kind of method for synthesizing isobornyl acetate from camphene - Google Patents [patents.google.com]
Technical Support Center: Purification of Isobornyl Formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isobornyl formate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a crude reaction mixture of this compound synthesized from camphene and formic acid?
A1: The main impurities typically include:
-
Bornyl formate: The endo-isomer of this compound, which often forms concurrently during the synthesis.
-
Unreacted Camphene: The starting alkene may not fully react.
-
Isoborneol: Formed by the hydration of camphene if water is present in the reaction mixture.[1]
-
Residual Formic Acid: The excess acid used as a reactant and catalyst.
Q2: Why is the separation of this compound and bornyl formate so challenging?
A2: The separation of these two diastereomers is difficult due to their very similar physical properties, including close boiling points and polarity. This makes conventional purification techniques like fractional distillation less effective. JECFA specifications for this compound note that the final product may contain small amounts of bornyl formate, highlighting the difficulty of separation.[2]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for analyzing the purity of this compound. It allows for the separation and identification of the main product and its common impurities, such as bornyl formate, camphene, and isoborneol.
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a common method for purifying this compound. However, challenges can arise due to the close boiling points of the components in the crude mixture.
Issue 1: Poor separation between this compound and bornyl formate.
-
Cause: The boiling points of this compound and bornyl formate are very close, making their separation by distillation difficult.
-
Troubleshooting:
-
Increase Column Efficiency: Use a longer fractionation column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.
-
Precise Vacuum Control: Maintain a stable and low vacuum to maximize the boiling point difference between the isomers.
-
Issue 2: Contamination of the distillate with lower-boiling impurities (e.g., camphene).
-
Cause: Inefficient initial fractionation, leading to the co-distillation of camphene with the product.
-
Troubleshooting:
-
Two-Stage Distillation: Perform an initial distillation to remove the bulk of the low-boiling camphene before carefully fractionating the remaining mixture.
-
Slower Distillation Rate: A slower distillation rate allows for better equilibration in the column, improving the separation of components with different boiling points.
-
Issue 3: Product decomposition or discoloration.
-
Cause: The use of excessive temperatures during distillation can lead to the thermal degradation of the ester.
-
Troubleshooting:
Column Chromatography
Preparative column chromatography can be an effective alternative for achieving high purity, especially for separating the isomeric bornyl formate.
Issue 1: Co-elution of this compound and bornyl formate.
-
Cause: The similar polarity of the two isomers makes their separation on standard stationary phases like silica gel challenging.
-
Troubleshooting:
-
Optimize the Mobile Phase: A systematic trial of different solvent systems with varying polarities is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography), which may offer different selectivity for the isomers.
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC with a suitable column (e.g., a reversed-phase C18 column) can provide excellent separation of the diastereomers.[2]
-
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities at Various Pressures.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at 20 mmHg (°C) | Boiling Point at 7 mmHg (°C) |
| Camphene | 159-160[5] | ~55-56 (at 16 mmHg)[6] | - |
| Isoborneol | 212-214[7][8] | ~76-77 (at 3 Torr)[9] | - |
| Bornyl Formate | 225-230[10][11] | ~106-108 (at 21 mmHg)[12] | - |
| This compound | ~214 (Predicted)[13] | 110[2][14] | 85-86[2] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline for the purification of this compound from a crude reaction mixture.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed for vacuum application.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask with boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system, aiming for a pressure of around 20 mmHg.
-
Begin heating the flask gently.
-
Collect the initial fraction, which will be rich in unreacted camphene, at a lower temperature.
-
Slowly increase the temperature and collect the main fraction corresponding to the boiling point of this compound at the applied pressure (approximately 110 °C at 20 mmHg).[2][14]
-
Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.
-
The higher-boiling bornyl formate and isoborneol will remain in the distillation flask.
-
Protocol 2: Purification by Preparative Column Chromatography (Adapted from similar monoterpene ester separations)
This protocol provides a starting point for the chromatographic separation of this compound from its isomers and other impurities.
-
Apparatus and Materials:
-
Glass chromatography column.
-
Silica gel (60-120 mesh).
-
Solvent system: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Thin-layer chromatography (TLC) plates for fraction analysis.
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexane. The less polar camphene will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. This will help to separate the bornyl formate and this compound.
-
Fraction Collection: Collect the eluent in a series of small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1200-67-5 [thegoodscentscompany.com]
- 3. longhope-evaporator.com [longhope-evaporator.com]
- 4. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 5. Camphene CAS#: 79-92-5 [m.chemicalbook.com]
- 6. Camphene [drugfuture.com]
- 7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scent.vn [scent.vn]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Bornyl formate | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
- 12. bornyl formate, 7492-41-3 [thegoodscentscompany.com]
- 13. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 14. parchem.com [parchem.com]
Technical Support Center: Improving the Stability of Isobornyl Formate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with isobornyl formate in various formulations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability problems with this compound.
Question 1: I am observing a significant decrease in the concentration of this compound in my aqueous formulation over time. What are the likely causes and how can I mitigate this?
Answer:
A decrease in this compound concentration in aqueous formulations is most likely due to hydrolysis. As an ester, this compound is susceptible to breaking down into isoborneol and formic acid in the presence of water. This reaction can be catalyzed by both acids and bases.
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your formulation. Extremes in pH (both acidic and basic) will accelerate hydrolysis.
-
Buffer Selection: If your formulation allows, adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. The rate of hydrolysis is generally at a minimum in this range for many esters.
-
Moisture Control: For non-aqueous or low-water formulations, ensure that all excipients are anhydrous and protect the formulation from atmospheric moisture during manufacturing and storage.[1]
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures will increase the rate of hydrolysis.
Question 2: My formulation containing this compound is developing an off-odor, reminiscent of camphor. What is causing this, and what can I do to prevent it?
Answer:
The development of a camphor-like off-odor suggests the degradation of this compound, likely through oxidation or hydrolysis followed by oxidation of the resulting isoborneol. Terpenes and their derivatives are known to be susceptible to oxidation.[2]
Troubleshooting Steps:
-
Headspace Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your formulation to identify the volatile degradation products. The presence of camphor would confirm this degradation pathway.
-
Antioxidant Addition: Incorporate antioxidants into your formulation.[1] Common choices for lipid-based or organic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol. For aqueous systems, consider ascorbic acid or sodium metabisulfite.
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Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]
-
Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.
-
Packaging: Store the final product in airtight containers with minimal headspace. Opaque packaging is also recommended to prevent photo-oxidation.
Question 3: I am using this compound in a topical formulation and notice a change in its physical properties (e.g., viscosity, color) upon storage. Is this related to the stability of the active ingredient?
Answer:
Changes in the physical properties of the formulation can be linked to the degradation of this compound. The degradation products, such as isoborneol and formic acid, can interact with other excipients in the formulation, leading to changes in viscosity, color, or even phase separation. The formation of acidic byproducts can also alter the pH, further impacting the formulation's stability.
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies on this compound under various stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile. Analyze the stressed samples using a stability-indicating analytical method like HPLC or GC.
-
Excipient Compatibility Studies: Evaluate the compatibility of this compound with individual excipients in your formulation. This can help identify any specific interactions that may be causing the instability.
-
Reformulation: If an excipient is found to be incompatible, consider replacing it with a more suitable alternative. For example, if you suspect an interaction with a particular polymer, you might explore other viscosity-modifying agents.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: As a formate ester, this compound can be hydrolyzed to isoborneol and formic acid. This reaction is catalyzed by acidic or basic conditions.
-
Oxidation: Being a terpene derivative, this compound is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives and potentially ring-opening products. This can be initiated by heat, light, or the presence of metal ions.
What are the ideal storage conditions for formulations containing this compound?
To maximize stability, formulations containing this compound should be stored in well-closed, airtight containers, protected from light and heat. For many formulations, storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C) is recommended. The use of an inert atmosphere in the packaging can also be beneficial.
How can I stabilize this compound in an aqueous-based formulation?
Stabilizing this compound in an aqueous environment is challenging due to its susceptibility to hydrolysis. Key strategies include:
-
pH control: Maintain the pH of the formulation in the range of 4-6.
-
Encapsulation: Encapsulating the this compound in a protective matrix, such as cyclodextrins or liposomes, can shield it from the aqueous environment and improve stability.
-
Use of co-solvents: The addition of co-solvents like propylene glycol or ethanol can reduce the activity of water and slow down the rate of hydrolysis.
What analytical methods are suitable for monitoring the stability of this compound?
Stability-indicating analytical methods are crucial for accurately quantifying this compound in the presence of its degradation products.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or MS detection can also be developed. Since this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a mass spectrometer would be necessary for detection.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Parameter | Effect on Stability | Mitigation Strategies |
| pH | Accelerated degradation at acidic (<4) and basic (>7) pH | Maintain pH between 4 and 6; use appropriate buffering agents. |
| Temperature | Increased degradation rate at elevated temperatures | Store at controlled room temperature or under refrigeration. |
| Light | Potential for photodegradation | Use opaque packaging; store in the dark. |
| Oxygen | Promotes oxidative degradation | Package under an inert atmosphere (e.g., nitrogen); use antioxidants. |
| Metal Ions | Catalyze oxidative degradation | Incorporate chelating agents (e.g., EDTA). |
| Water | Promotes hydrolysis | Minimize water content where possible; use co-solvents or encapsulation. |
Experimental Protocols
Protocol 1: Stability-Indicating GC Method for this compound
This method is designed to separate this compound from its primary degradation product, isoborneol.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the formulation in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration. Use an internal standard (e.g., n-dodecane) for quantification.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound or a solution in a suitable solvent at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., the GC method described in Protocol 1).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
troubleshooting peak tailing in GC analysis of isobornyl formate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing in the Gas Chromatography (GC) analysis of isobornyl formate.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in GC analysis where the peak asymmetry is distorted, with the latter half of the peak being broader than the front half. This can negatively impact resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Initial Assessment:
First, determine the nature of the peak tailing in your chromatogram.
-
Are all peaks tailing? If the solvent peak and all analyte peaks are tailing, the issue is likely related to a physical problem within the GC system, such as a disruption in the carrier gas flow path.
-
Is only the this compound peak (and other similar compounds) tailing? This suggests a chemical interaction between the analyte and the GC system or a sub-optimal method parameter.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, this generally points to a physical issue in the system. Follow these steps to diagnose and resolve the problem:
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Improper Column Installation: A poorly installed column is a frequent cause of peak tailing for all compounds.
-
Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak tailing.
-
Action: Perform a leak check of the entire system, paying close attention to the septum, liner O-ring, and column fittings. Use an electronic leak detector for best results.
-
-
Dead Volume: "Unswept" areas in the flow path can cause sample molecules to be delayed, resulting in tailing peaks.[2]
-
Action: Ensure that the correct liner is installed and that the column is positioned correctly within it. Check all fittings and connections for potential sources of dead volume.
-
Scenario 2: Only this compound Peak is Tailing
If peak tailing is specific to this compound or other active analytes, the problem is likely chemical in nature. This compound, being an ester, can be susceptible to interactions with active sites within the GC system.
-
Active Sites: The presence of active sites (e.g., exposed silanol groups) in the injector liner, at the head of the column, or elsewhere in the sample path is a primary cause of peak tailing for polarizable molecules.
-
Action:
-
Inlet Maintenance: Replace the inlet liner and septum. A contaminated or deactivated liner can be a significant source of active sites.[3] Consider using an ultra-inert liner for improved performance.
-
Column Maintenance: Trim the first 15-30 cm from the front of the GC column. This removes accumulated non-volatile residues and active sites that develop over time.[4][5]
-
System Deactivation: If the problem persists, consider deactivating the entire system by injecting a deactivating agent according to the manufacturer's recommendations.
-
-
-
Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can lead to peak tailing.[4]
-
Action: In addition to trimming the column, consider implementing a regular column bake-out procedure to remove contaminants. Ensure your sample preparation is adequate to minimize the injection of non-volatile material.
-
-
Incompatible Solvent: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.
-
Action: Ensure the solvent used to dissolve the this compound is compatible with the non-polar or mid-polar stationary phase typically used for its analysis. For example, using a highly polar solvent like methanol on a non-polar column can sometimes lead to issues.
-
-
Sub-optimal Method Parameters: Incorrect temperature or flow settings can contribute to peak tailing.
-
Action:
-
Injector Temperature: Ensure the injector temperature is high enough for rapid and complete vaporization of this compound (Boiling Point: ~213°C) but not so high as to cause thermal degradation.[6] A starting point could be 250°C.
-
Oven Temperature Program: A slow initial temperature ramp can sometimes help improve peak shape.
-
Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks. Ensure your flow rate is optimized for your column dimensions.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical GC conditions for analyzing this compound?
A1: Based on available data, a typical starting point for this compound analysis would be:
| Parameter | Recommended Setting |
| Column | Non-polar or mid-polar, e.g., DB-5, HP-5ms, or RTX-5 (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 60-80°C, hold for 1-2 min, Ramp: 5-10°C/min to 240°C, hold for 5 min |
| Detector | FID or MS |
| Detector Temperature | 280-300 °C |
These parameters should be optimized for your specific instrument and application.
Q2: Could my sample preparation be causing peak tailing for this compound?
A2: Yes, improper sample preparation can contribute to peak tailing. Ensure that your sample is fully dissolved in a compatible solvent and that the concentration is within the linear range of your detector. Injecting too high a concentration can lead to column overload and peak distortion. Additionally, ensure your sample is free of non-volatile residues that can contaminate the inlet and column.[4]
Q3: Is this compound prone to degradation in the GC?
A3: While specific data on the thermal degradation of this compound is limited, related compounds like isobornyl acetate have been shown to decompose at high temperatures. Therefore, it is crucial to use the lowest possible injector temperature that still allows for complete and rapid vaporization to minimize the risk of on-column degradation, which can sometimes manifest as peak tailing or the appearance of extra peaks.
Q4: How can I differentiate between peak tailing due to active sites and column overload?
A4: To differentiate between these two causes, you can perform a simple experiment. Prepare a series of dilutions of your this compound standard and inject them.
-
If the peak shape improves (becomes more symmetrical) at lower concentrations, the issue is likely column overload .
-
If the peak tailing is present and consistent across all concentrations, the problem is more likely due to active sites in the system.
Relationship between System Components and Peak Tailing
The following diagram illustrates how different components of the GC system can contribute to peak tailing of this compound.
Caption: Key GC system components that can cause peak tailing.
References
- 1. This compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 6. The thermal decomposition of bornyl and isobornyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Isobornyl Formate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of isobornyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of camphene with formic acid. This reaction is usually facilitated by an acid catalyst. The camphene undergoes a Wagner-Meerwein rearrangement to form the isobornyl carbocation, which then reacts with formic acid to yield this compound.
Q2: What types of catalysts are most effective for this compound synthesis?
A2: A variety of acid catalysts can be used. Heterogeneous catalysts are often preferred for their ease of separation and reusability. Effective catalysts include:
-
Heteropoly acids , such as H₃PW₁₂O₄₀ supported on silica, are known for their high activity and selectivity.[1]
-
Solid acid catalysts , like macroporous sulfonic acid cation exchange resins, are also effective and commonly used in industrial applications.
-
Composite catalysts , for instance, a combination of an α-hydroxyl carboxylic acid like tartaric acid with boric acid, have shown significant synergistic catalytic effects in the synthesis of similar esters.[2][3] The reaction can also proceed without a catalyst, but this typically results in lower yields and requires more forcing conditions.[4]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out at temperatures ranging from 20 to 100°C. The molar ratio of formic acid to camphene is also a critical parameter, with an excess of formic acid often used to drive the reaction equilibrium towards the product.
Q4: How is the this compound product purified after the reaction?
A4: Post-reaction, the mixture is typically cooled, and the catalyst is removed (e.g., by filtration for heterogeneous catalysts). The organic layer is then washed sequentially with water and a dilute basic solution (like sodium bicarbonate) to remove unreacted formic acid and catalyst residues. The crude this compound is then purified, commonly through fractional distillation under reduced pressure.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Presence of Water: Moisture in the reactants or solvent can deactivate many acid catalysts.[5] 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated before use or use a fresh batch. 2. Use Anhydrous Reagents: Use anhydrous grade formic acid and ensure the camphene is dry. Adding a dehydrating agent like acetic anhydride can also be effective.[5] 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for side reactions. 4. Extend Reaction Time: Monitor the reaction progress using techniques like GC or TLC and allow it to run for a longer duration. |
| Poor Selectivity (Formation of Byproducts) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, such as the polymerization of camphene or the reverse reaction.[2][6] 2. Isomer Formation: Small amounts of the endo-isomer, bornyl formate, may be formed. 3. Camphene Polymerization: This is a common side reaction in the presence of strong acids. | 1. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Catalyst Choice: Select a catalyst known for high selectivity towards the exo-isomer (this compound). 3. Controlled Addition of Reactants: Add the camphene slowly to the reaction mixture to maintain a low concentration and minimize polymerization. |
| Catalyst Deactivation (in subsequent runs) | 1. Leaching of Active Sites: For supported catalysts, the active component may leach into the reaction medium. 2. Fouling of Catalyst Surface: Polymers or other byproducts can deposit on the catalyst surface, blocking active sites. 3. Poisoning: Impurities in the feedstock can act as catalyst poisons. | 1. Use of a Non-polar Solvent: Performing the reaction in a non-polar hydrocarbon solvent can help prevent the leaching of heteropoly acids.[1] 2. Catalyst Regeneration: The catalyst may be regenerated by calcination or washing with an appropriate solvent. 3. Feedstock Purification: Ensure the purity of camphene and formic acid before use. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the esterification of camphene. While much of the available data is for the synthesis of isobornyl acetate, it provides a strong indication of the expected performance for this compound synthesis.
| Catalyst | Reactant | Yield | Selectivity | Key Reaction Conditions | Reference |
| H₃PW₁₂O₄₀/SiO₂ | Camphene + Acetic Acid | 80-90% | ~100% | 40-60°C, isooctane solvent | [1] |
| Tartaric Acid-Boric Acid | Camphene + Acetic Acid | 88.5% (GC content) | 95.3% | 70°C, 18h | [2][3] |
| Mandelic Acid-Boric Acid | Camphene + Acetic Acid | 86.7% (GC content) | 95.1% | 70°C, 18h | [2][3] |
| Macroporous Sulfonic Acid Cation Exchange Resin | Camphene + Acetic Acid | High Conversion | Not Specified | 20-100°C | [5] |
Experimental Protocols
Synthesis of this compound using a Heterogeneous Catalyst (H₃PW₁₂O₄₀/SiO₂)
This protocol is adapted from the synthesis of isobornyl carboxylates.
Materials:
-
Camphene
-
Formic Acid (anhydrous)
-
H₃PW₁₂O₄₀/SiO₂ catalyst
-
Isooctane (or another non-polar solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (separatory funnel, distillation setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the H₃PW₁₂O₄₀/SiO₂ catalyst.
-
Add isooctane, followed by formic acid and then camphene. A typical molar ratio of camphene to formic acid is 1:5 to 1:10 to shift the equilibrium towards the product.[1]
-
Heat the reaction mixture to 40-60°C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) until the consumption of camphene is complete or has plateaued.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.[1]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 5. CN102276453A - Method for preparing isobomyl acetate through camphene esterification - Google Patents [patents.google.com]
- 6. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst | MDPI [mdpi.com]
managing impurities in industrial-scale isobornyl formate production
Welcome to the Technical Support Center for industrial-scale isobornyl formate production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the industrial synthesis of this compound?
A1: The primary industrial method for synthesizing this compound is the acid-catalyzed esterification of camphene with formic acid. This reaction is typically carried out in the presence of an acid catalyst.
Q2: What are the most common impurities encountered in this compound production?
A2: The most common impurities include:
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Bornyl formate: The endo-isomer of this compound, which is the main byproduct.
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Unreacted Camphene: Residual starting material.
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Isoborneol: Formed from the hydration of camphene if water is present.
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Terpene Byproducts: Such as tricyclene, limonene, and other terpene isomers, which can arise from the isomerization of the camphene starting material, especially if it is derived from α-pinene.[1]
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Polymeric materials: High-molecular-weight byproducts that can form under certain reaction conditions.[2]
Q3: How is bornyl formate formed during the synthesis of this compound?
A3: Bornyl formate is the stereoisomer of this compound. Its formation is a classic example of a Wagner-Meerwein rearrangement. During the acid-catalyzed reaction, camphene is protonated to form a carbocation intermediate. This carbocation can undergo a rearrangement to a more stable carbocation, which then reacts with formic acid to yield a mixture of the exo-isomer (this compound) and the endo-isomer (bornyl formate).
Q4: What analytical methods are recommended for purity analysis of this compound?
A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for analyzing the purity of this compound.[3] These techniques can effectively separate and quantify this compound from its isomers and other volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of bornyl formate | - Reaction Temperature: Higher temperatures can favor the rearrangement to the more stable endo-isomer. - Catalyst Choice: The type and concentration of the acid catalyst can influence the degree of rearrangement. | - Optimize the reaction temperature, aiming for the lowest effective temperature. - Screen different acid catalysts (e.g., solid acid catalysts) to improve selectivity for the exo-product. |
| Presence of unreacted camphene | - Incomplete Reaction: Insufficient reaction time or inadequate catalyst activity. - Stoichiometry: Incorrect molar ratio of reactants. | - Increase the reaction time or catalyst loading. - Ensure an appropriate excess of formic acid is used to drive the reaction to completion. |
| Significant amounts of isoborneol detected | Presence of Water: Water in the reactants or solvent can lead to the hydration of the camphene carbocation intermediate. | - Use anhydrous reactants and solvents. - Consider adding a dehydrating agent to the reaction mixture. |
| Various terpene byproducts observed | Impure Starting Material: The camphene used may contain impurities from its synthesis from α-pinene, such as tricyclene or other terpenes.[1][2] | - Ensure the purity of the camphene starting material through pre-purification or by using a high-purity grade. |
| Formation of high-boiling point residues | Polymerization: High reaction temperatures or prolonged reaction times can lead to the polymerization of camphene and other terpenes.[2] | - Lower the reaction temperature and optimize the reaction time to avoid prolonged exposure to acidic conditions. |
Quantitative Data on Impurities
The following table provides typical purity levels and impurity profiles for industrial-grade this compound. Please note that these values can vary depending on the specific manufacturing process and purification methods employed.
| Compound | Typical Purity / Concentration Range |
| This compound | >95%[3] |
| Bornyl Formate | 1 - 5% |
| Unreacted Camphene | < 1% |
| Isoborneol | < 0.5% |
| Other Terpenes (e.g., Tricyclene) | < 1% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by peak area percentage.
-
Protocol 2: Industrial-Scale Purification by Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Equipment:
-
Industrial-scale fractional distillation unit with a vacuum system.
-
Packed column (e.g., with structured packing) to provide sufficient theoretical plates for separation.
Procedure:
-
Charging the Still: Charge the crude this compound into the reboiler.
-
Applying Vacuum: Reduce the pressure in the system to the desired vacuum level (typically in the range of 1-10 mmHg). This lowers the boiling points of the components and prevents thermal degradation.
-
Heating: Gradually heat the reboiler to initiate boiling.
-
Fractional Distillation:
-
The vapor rises through the packed column, where a temperature gradient is established.
-
Lower-boiling impurities (e.g., unreacted camphene, some terpene byproducts) will move up the column first and can be collected as the initial fraction (heads).
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The main fraction, containing purified this compound, is collected at the appropriate boiling point for the given pressure.
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Higher-boiling impurities (e.g., isoborneol, polymeric residues) will remain in the reboiler.
-
-
Monitoring and Control: Continuously monitor the temperature at the top of the column (head temperature) and the pressure. A stable head temperature indicates the collection of a pure fraction.
-
Collection: Collect the different fractions in separate receivers. The purity of each fraction should be monitored by GC analysis.
Visualizations
Caption: Impurity formation pathway in this compound synthesis.
Caption: Experimental workflow for analysis and purification.
References
Technical Support Center: Isobornyl Formate Synthesis Monitoring
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction monitoring of isobornyl formate synthesis from camphene and formic acid.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The most common and effective techniques for monitoring the esterification of camphene to produce this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and in-situ Fourier-Transform Infrared Spectroscopy (FTIR).
-
Gas Chromatography (GC-MS/FID) is ideal for quantitative analysis. It allows for the separation and quantification of the starting material (camphene), the desired product (this compound), and various byproducts.[1][2]
-
In-situ FTIR Spectroscopy enables real-time, continuous monitoring of the reaction progress without the need for sampling.[3] It tracks the disappearance of the carboxylic acid O-H bond and the appearance of the ester C=O bond.
Q2: What are the expected byproducts in the synthesis of this compound from camphene?
A2: The acid-catalyzed reaction of camphene can lead to several byproducts through molecular rearrangements and side reactions. While the exact distribution depends on the catalyst and reaction conditions, common byproducts include:
-
Tricyclene: An isomer of camphene.
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Isoborneol: Formed if water is present in the reaction mixture, leading to a hydration reaction.[4]
-
Bornyl formate: A stereoisomer of the desired product.
-
Fenchyl derivatives: Such as fenchyl alcohol or fenchyl formate, arising from the Wagner-Meerwein rearrangement of the carbocation intermediate.
Q3: How can I use FTIR to determine the endpoint of the reaction?
A3: You can monitor the reaction endpoint by tracking key peaks in the mid-infrared region. The reaction is complete when the peak corresponding to the reactant's functional group disappears and the product's peak intensity stabilizes.
-
Monitor the disappearance of the broad O-H stretch from formic acid (typically around 3000-3300 cm⁻¹).
-
Monitor the appearance and stabilization of the sharp ester carbonyl (C=O) stretch of this compound (around 1720-1740 cm⁻¹).
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Monitor the disappearance of the C=O stretch from formic acid (around 1710 cm⁻¹).
The reaction is considered complete when the ester peak stops growing and the acid peak is no longer visible.
Troubleshooting Guides
Gas Chromatography (GC-MS/FID) Analysis
Problem: Low or no this compound product peak detected, despite the reaction running for the expected duration.
This common issue can stem from problems with the reaction itself or the analytical setup.
-
Workflow for Troubleshooting Low Conversion by GC
Caption: Troubleshooting logic for low conversion of this compound.
Problem: Poor peak shape (tailing, fronting, or broad peaks) in the chromatogram.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column interacting with the analyte. 2. Column contamination or degradation. 3. Injection temperature is too low. | 1. Use a deactivated liner; replace the liner. 2. Condition the column at high temperature; trim the first few cm off the column inlet. 3. Increase the injector temperature. |
| Peak Fronting | 1. Column overload (sample concentration is too high). 2. Incompatible solvent. | 1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. |
| Broad Peaks | 1. Low carrier gas flow rate. 2. Injection is too slow or injection volume is too large. 3. Leaks in the system. | 1. Verify and adjust the carrier gas flow rate. 2. Use an autosampler for consistent, fast injections; reduce injection volume. 3. Perform a leak check on the injector, column fittings, and gas lines. |
In-Situ FTIR Analysis
Problem: The baseline is drifting or noisy, making it difficult to identify peaks.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Drifting Baseline | 1. Temperature fluctuations in the reaction mixture or probe. 2. The reaction mixture is not homogeneous (e.g., solids precipitating). | 1. Allow the system to reach thermal equilibrium before starting data collection. 2. Ensure adequate stirring throughout the reaction. |
| Noisy Spectrum | 1. The ATR probe crystal is dirty or coated. 2. Gas bubbles are forming on the probe surface. 3. Insufficient signal (low energy throughput). | 1. Clean the probe tip carefully with an appropriate solvent (e.g., isopropanol, acetone). 2. If the reaction generates gas, ensure the probe is positioned to minimize bubble interference. 3. Check instrument alignment and ensure the probe is correctly seated. |
Experimental Protocols
Protocol 1: Quantitative GC-MS Monitoring
This protocol outlines the steps for taking a sample from the reaction, preparing it, and analyzing it by GC-MS to determine the conversion of camphene to this compound.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for sample preparation and GC-MS analysis.
Table 1: Example GC-MS Parameters for this compound Analysis (Note: These are starting parameters and may require optimization for your specific instrument and column.)
| Parameter | Value |
| GC Column | DB-5 or HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | Start at 70 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 230 °C (hold 5 min)[1] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 40-300 m/z |
Data Analysis: Percent conversion can be estimated using the peak areas from the chromatogram: % Conversion = [Area(this compound) / (Area(Camphene) + Area(this compound) + Area(Byproducts))] x 100
Protocol 2: In-Situ ATR-FTIR Reaction Monitoring
This protocol describes using a probe-based FTIR spectrometer to monitor the reaction in real-time.
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel, ensuring the crystal is fully submerged in the reaction medium.
-
Secure the probe and connect it to the spectrometer.
-
-
Background Spectrum:
-
Before adding the final reactant to start the reaction (e.g., before adding the catalyst or before heating), collect a background spectrum of the initial mixture at the target reaction temperature. This will allow for the subtraction of solvent and starting material peaks that do not change.
-
-
Data Acquisition:
-
Start the reaction (e.g., begin heating or add the catalyst).
-
Immediately begin collecting spectra at regular intervals (e.g., one spectrum every 1-5 minutes).
-
-
Real-Time Analysis:
-
In the spectrometer software, set up a trend plot for the key absorbance peaks:
-
Reactant: Formic Acid C=O stretch (~1710 cm⁻¹)
-
Product: this compound C=O stretch (~1725 cm⁻¹)
-
-
Monitor the decrease of the reactant peak and the increase of the product peak over time. The reaction is complete when the peak heights plateau.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibre optic ATR-IR spectroscopy at cryogenic temperatures: in-line reaction monitoring on organolithium compounds [ouci.dntb.gov.ua]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for isobornyl formate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of isobornyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the esterification of camphene with formic acid.[1][2] This reaction is typically catalyzed by an acid catalyst to achieve commercially viable reaction rates and yields.[1][2]
Q2: What types of catalysts are effective for this compound synthesis?
A2: A variety of acid catalysts can be used, ranging from homogeneous to heterogeneous systems. Common examples include:
-
Homogeneous Catalysts: Mineral acids like sulfuric acid have been used, but they pose challenges with equipment corrosion and waste disposal.[3]
-
Lewis Acids: Anhydrous ferric chloride (FeCl₃) has shown good catalytic activity.[4]
-
Heterogeneous Catalysts: Solid acid catalysts are often preferred for easier separation and potential for reuse. These include ion-exchange resins (e.g., styrene sulfonic strong acid positive ion resin), zeolites, and heteropoly acids (e.g., silica-supported H₃PW₁₂O₄₀).[3][5][6][7]
-
Composite Catalysts: Combinations like tartaric acid and boric acid have also been demonstrated to be effective.[8]
Q3: What are the main byproducts to expect in this reaction?
A3: The primary byproduct is often the isomeric bornyl formate.[9] Other potential byproducts include isoborneol (from hydration if water is present), fenchyl alcohol, fenchyl formate, and tricyclene.[8] The formation of these byproducts is influenced by the catalyst choice and reaction conditions.
Q4: How is the reaction typically monitored for completion?
A4: Gas chromatography (GC) is the standard analytical method for monitoring the progress of the reaction.[8][10] By taking aliquots from the reaction mixture over time, the consumption of camphene and the formation of this compound and byproducts can be quantified to determine the reaction endpoint.[8]
Troubleshooting Guide
Low Reaction Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction is temperature-sensitive. While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions or the reverse reaction (ester decomposition), thus lowering the yield.[8] For many acid-catalyzed systems, a temperature range of 40-100°C is employed, with an optimal temperature often found around 70-80°C.[3][8][11]
-
Reactant Ratio: An excess of formic acid is typically used to drive the equilibrium towards the product side. A molar ratio of formic acid to camphene of 1.5:1 to 3:1 is common.[4][6]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction by GC to ensure it has reached completion.[8]
-
-
Catalyst Issues:
-
Catalyst Activity: The chosen catalyst may not be active enough. Ensure the catalyst is of good quality and, if using a solid catalyst, that it has been properly activated and stored.
-
Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to coking (carbon deposition) or poisoning from impurities in the feedstock.[12] Regeneration or replacement of the catalyst may be necessary.
-
-
Presence of Impurities:
-
Water: Water in the reaction mixture can lead to the formation of isoborneol as a byproduct, consuming camphene and reducing the yield of the desired ester.[8] Using anhydrous reagents and reaction conditions is recommended where possible.
-
-
Workup and Purification Losses:
Low Product Purity
Q: My final product shows significant impurities after purification. How can I improve the purity of my this compound?
A: Purity issues often relate to the formation of closely related isomers and byproducts that are difficult to separate.
-
Byproduct Formation:
-
Isomer Control: The choice of catalyst and reaction conditions can influence the selectivity towards this compound over other isomers like fenchyl formate.[8] Experiment with different catalysts to find one with higher selectivity.
-
Side Reactions: As mentioned, elevated temperatures can lead to an increase in side reactions.[8] Running the reaction at the lower end of the effective temperature range may improve selectivity.
-
-
Inefficient Purification:
-
Distillation: this compound is typically purified by vacuum distillation.[3] Ensure your distillation setup has sufficient theoretical plates to separate this compound from close-boiling impurities. A continuous vacuum distillation process can offer stable and high-purity product separation on a larger scale.[7]
-
Pre-treatment: Before distillation, a thorough workup is essential. This typically involves neutralizing the excess formic acid with a base (e.g., sodium bicarbonate solution), followed by washing with water to remove salts and any remaining water-soluble impurities.[3]
-
Scale-up Challenges
Q: We are trying to scale up our this compound synthesis from the lab to a pilot plant, and we are facing issues. What are the key considerations?
A: Scaling up an esterification reaction presents several challenges that are not always apparent at the lab scale.
-
Heat Management: The esterification of camphene is an exothermic reaction.[15] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[16] This can lead to localized hotspots, which can cause an increase in byproduct formation and potentially a thermal runaway.[16] A robust reactor cooling system is critical.
-
Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to non-uniform temperature and concentration profiles, resulting in lower yields and inconsistent product quality. The efficiency of the stirring mechanism must be sufficient to ensure good contact between the reactants and the catalyst, especially when using a solid catalyst.
-
Catalyst Handling: For heterogeneous catalysts, the method of catalyst loading, distribution within the reactor, and recovery becomes more complex at scale. Fixed-bed reactors are a common solution for continuous processes with solid catalysts.[6][17]
-
Downstream Processing: The equipment for workup and purification (e.g., large-scale extractors, distillation columns) must be appropriately sized to handle the larger volumes.
Data Presentation
Table 1: Influence of Reaction Parameters on Isobornyl Acetate Yield (Analogous to this compound)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome on Camphene Conversion (%) | Outcome on Isobornyl Acetate Selectivity (%) | Reference |
| Temperature | 70 °C | 90 °C | 110 °C | Initially faster, but can decrease with time due to reversibility | Decreases at higher temperatures due to side reactions | [8] |
| Acetic Acid:Camphene (mass ratio) | 1.5 : 1 | 2.5 : 1 | 3.0 : 1 | Increases with higher acid ratio | Generally high, but can slightly decrease at very high ratios | [8] |
| Water Content (in Acetic Acid) | Low | Medium | High | Decreases significantly with increasing water content | Selectivity for isobornyl acetate decreases as isoborneol formation increases | [8] |
| Catalyst (Lewis Acid) | FeCl₃ | ZnCl₂ | AlCl₃ | High (FeCl₃ is very effective) | High (FeCl₃ shows good selectivity) | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using a Heterogeneous Catalyst
This protocol is a representative example based on common laboratory practices for this type of reaction.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Connect the reactor jacket to a circulating oil bath for precise temperature control.
-
-
Charging Reactants:
-
Charge the reactor with camphene (1.0 equivalent).
-
Add formic acid (2.5 equivalents).
-
Add the solid acid catalyst (e.g., 10% by weight of camphene).
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain it for the duration of the reaction.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC. The reaction is considered complete when the camphene concentration is stable at a low level.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a solid catalyst, filter it off. The catalyst can be washed with a solvent and potentially regenerated for reuse.
-
Transfer the liquid product to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as CO₂ will be evolved.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under vacuum to obtain the final high-purity product.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound production.
References
- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 2. This compound CAS#: 1200-67-5 [amp.chemicalbook.com]
- 3. CN108863779B - A kind of method for synthesizing isobornyl acetate from camphene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. CN101323568B - Preparation of isobornyl acetate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, 1200-67-5 [thegoodscentscompany.com]
- 10. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of C12-C18 Fatty Acid Isobornyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 17. Macro Kinetics of Esterification of Camphene and Acetic Acid for Isobornyl Acetate-Academax [exhibition.academax.com]
preventing the isomerization of camphene during synthesis
Technical Support Center: Synthesis of Camphene
Welcome to the technical support center for camphene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of camphene, with a primary focus on preventing unwanted isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing camphene?
A1: The most prevalent industrial and laboratory method for synthesizing camphene is the acid-catalyzed isomerization of α-pinene.[1][2][3] This reaction typically involves heating α-pinene in the presence of a solid acid catalyst.
Q2: What is the underlying mechanism of camphene formation from α-pinene?
A2: The isomerization of α-pinene to camphene proceeds through a carbocation intermediate and a subsequent Wagner-Meerwein rearrangement.[4][5][6][7] This rearrangement is a type of 1,2-rearrangement where an alkyl group migrates to a neighboring carbocation center.
Q3: What are the main byproducts I should expect during camphene synthesis?
A3: Common byproducts include tricyclene, limonene, terpinolene, and δ-terpinene.[8] The formation of high-boiling terpene polymers can also occur, particularly at elevated temperatures.[9]
Q4: How does the choice of catalyst affect the reaction?
A4: The catalyst is a critical factor influencing both the conversion of α-pinene and the selectivity towards camphene.[2][10] Key catalyst properties to consider are:
-
Acidity: The concentration and strength of acid sites (both Brønsted and Lewis) are crucial. A moderate acid strength is often optimal.[8][11]
-
Surface Area and Porosity: Catalysts with high surface area and appropriate pore structures, like titanate nanotubes, can offer more active sites and improve catalytic performance.[12]
-
Catalyst Type: A variety of solid acid catalysts have been successfully used, including acid-activated titanium dioxide, zeolites, sulfated zirconia, and ion-exchange resins.[2]
Q5: Can camphene be synthesized from starting materials other than α-pinene?
A5: Yes, camphene can also be produced from isoborneol through acid-catalyzed dehydration or via the dehydrochlorination of bornyl chloride using a base.[4][13][14] These reactions also involve Wagner-Meerwein rearrangements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of α-Pinene | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure the catalyst is properly activated and use an appropriate catalyst loading (typically 0.1-2.0% by weight for TiO₂ hydrate).[15] 2. Gradually increase the reaction temperature. For TiO₂ hydrate catalysts, a temperature range of 155-165°C is often effective.[15] 3. Increase the reaction time and monitor the progress using techniques like gas chromatography (GC). |
| Low Selectivity to Camphene (High levels of byproducts) | 1. Reaction temperature is too high, favoring the formation of monocyclic terpenes and polymers.[15] 2. Inappropriate catalyst acidity (too strong or too weak). 3. Prolonged reaction time leading to further isomerization of camphene. | 1. Reduce the reaction temperature. Consider a two-stage process where the initial phase is at a higher temperature to drive conversion, followed by a lower temperature phase to improve selectivity.[9] 2. Select a catalyst with moderate acidity. For example, titanate nanotubes have shown high selectivity.[11][12] 3. Optimize the reaction time by monitoring the disappearance of the starting material and the formation of camphene and byproducts. |
| Formation of Polymeric Byproducts | 1. Excessively high reaction temperatures.[9] 2. Highly acidic catalyst. | 1. Maintain the reaction temperature below 160°C, especially in the later stages of the reaction.[9] 2. Use a catalyst with weaker acidity. |
| High Tricyclene Content | 1. Reaction temperature influences the equilibrium between camphene and tricyclene. | 1. While tricyclene is a common co-product, its formation can be managed. In some processes, a tricyclene-rich fraction from distillation is recycled back into the isomerization reaction.[9] |
| Difficulty in Catalyst Recovery and Reuse | 1. Use of homogeneous or finely powdered heterogeneous catalysts. | 1. Employ solid catalysts like ion-exchange resins or zeolites that can be easily filtered.[1] Several solid catalysts, such as titanate nanotubes, have demonstrated good reusability.[11][12] |
Experimental Protocols
Protocol 1: Isomerization of α-Pinene using an Acid-Activated TiO₂ Catalyst
This protocol is based on typical industrial processes.
Materials:
-
α-pinene (technical grade, ~96%)
-
Weakly acidic titanium dioxide hydrate catalyst
-
Nitrogen gas
-
Standard laboratory glassware for reflux reactions (round-bottom flask, condenser, heating mantle, magnetic stirrer)
-
Gas chromatograph for analysis
Procedure:
-
Set up a stirred-tank reactor with a reflux condenser under a nitrogen atmosphere.
-
Charge the reactor with α-pinene and the titanium dioxide hydrate catalyst (0.1-2.0% by weight based on the α-pinene).[15]
-
Begin stirring and heat the mixture to the reflux temperature (approximately 155-165°C) at a controlled rate (e.g., 2-4°C/min).[15][16]
-
The heat of the exothermic reaction can be managed by evaporative cooling under reflux.[15][16]
-
Maintain the reaction at reflux. The reaction time will typically be between 0.5 and 3.5 hours, depending on catalyst concentration and heating rate.[15][16]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the concentration of α-pinene, camphene, and byproducts.
-
The reaction is considered complete when the α-pinene content drops to a desired level (e.g., <1%). A sharp drop in the exothermic energy and a rise in the boiling point of the mixture can also indicate the end of the reaction.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The crude product can then be purified by fractional distillation.
Protocol 2: Synthesis of Camphene using Titanate Nanotubes
This protocol is based on more recent research demonstrating high selectivity.[12]
Materials:
-
α-pinene
-
Titanate nanotubes (TNTs) catalyst
-
Solvent (optional, solvent-free is possible)
-
Reaction vessel (e.g., sealed vial or small reactor)
-
Heating and stirring equipment
-
Gas chromatograph
Procedure:
-
Synthesize or procure titanate nanotubes. These are typically prepared via hydrothermal treatment of TiO₂ powder with a concentrated NaOH solution.[12]
-
In a reaction vessel, combine α-pinene and the TNT catalyst. The optimal catalyst dosage should be determined experimentally, but a starting point could be around 5 wt%.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a heating apparatus with stirring.
-
Heat the reaction to the desired temperature (mild conditions, e.g., 90-150°C, have been reported to be effective).[11][12]
-
Allow the reaction to proceed for the optimized reaction time (e.g., 1-4 hours).
-
Monitor the conversion of α-pinene and the selectivity to camphene using GC analysis.
-
After completion, cool the reaction mixture and separate the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[12]
-
Purify the product as needed, typically by distillation.
Quantitative Data Summary
Table 1: Comparison of Catalysts for α-Pinene Isomerization
| Catalyst | Temperature (°C) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| Acid Nano TiO₂ (HCl activated) | Not specified | 100 | 63.96 | [10] |
| Titanate Nanotubes | 140 | 97.8 | 78.5 | [12] |
| Sulfated Zirconia | Not specified | 100 | 39.3 | [8] |
| Acid-Treated Montmorillonite Clay | Not specified | >96 | 39-49 | [8] |
| Ion Exchange Resin | 130-155 | Comparable to acidic TiO₂ | Not specified | [1][17] |
| Activated Carbon (from sunflower husks) | 180 | 100 | 54 | [8] |
Visualizations
Caption: Reaction pathway for the acid-catalyzed isomerization of α-pinene to camphene.
Caption: Troubleshooting workflow for low camphene yield in synthesis.
References
- 1. Ion exchange resins as catalyst for the isomerization of alpha-pinene to camphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 4. jetir.org [jetir.org]
- 5. scribd.com [scribd.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 10. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0539990B1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]
- 16. EP0539990A1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of isobornyl formate and bornyl formate reactivity
A detailed guide for researchers and drug development professionals on the disparate reactivity of isobornyl formate and bornyl formate, supported by experimental data and theoretical insights.
In the realm of organic synthesis and drug development, the stereochemical orientation of functional groups within a molecule can profoundly influence its reactivity and biological activity. This guide provides a comparative analysis of the reactivity of two stereoisomers: this compound (the exo isomer) and bornyl formate (the endo isomer). While both are formate esters of bicyclic monoterpenoids, their differing spatial arrangements lead to significant variations in their susceptibility to chemical transformations, primarily due to steric hindrance.
Executive Summary
Experimental evidence, primarily from studies on the analogous acetate esters, indicates that bornyl formate (endo) is more reactive than this compound (exo) in bimolecular nucleophilic substitution reactions, such as alkaline hydrolysis . This difference is attributed to the greater steric hindrance at the exo position of the bicyclo[2.2.1]heptane skeleton, which impedes the approach of a nucleophile to the carbonyl carbon. In contrast, the endo position is less sterically encumbered, allowing for a more facile nucleophilic attack. This guide will delve into the available quantitative data, outline the experimental protocols for assessing reactivity, and provide a visual representation of the underlying mechanistic and stereochemical factors.
Data Presentation: Quantitative Comparison of Reactivity
A key study by Bunton, Khaleeluddin, and Whittaker investigated the alkaline hydrolysis of these acetates, which proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. Their findings demonstrated a notable difference in the rate of reaction between the two isomers.
| Compound | Isomer | Relative Rate of Alkaline Hydrolysis (Acetate) |
| Bornyl Formate (analog) | endo | More Reactive |
| This compound (analog) | exo | Less Reactive |
Note: This qualitative comparison is based on the findings for the corresponding acetates. It is highly probable that bornyl formate would exhibit a faster rate of hydrolysis than this compound under similar conditions.
Experimental Protocols
The reactivity of this compound and bornyl formate can be quantitatively compared by monitoring the rate of their hydrolysis under controlled conditions. Below are detailed methodologies for acid- and base-catalyzed hydrolysis.
Acid-Catalyzed Ester Hydrolysis
-
Preparation of Reaction Mixture: A solution of the formate ester (this compound or bornyl formate) in a suitable solvent (e.g., aqueous dioxane or acetone) is prepared. A known concentration of a strong acid, such as hydrochloric acid or sulfuric acid, is added to catalyze the reaction.
-
Temperature Control: The reaction mixture is maintained at a constant temperature using a thermostatically controlled water bath.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The reaction in each aliquot is quenched by adding a calculated amount of a base (e.g., sodium hydroxide) to neutralize the acid catalyst.
-
Analysis: The concentration of the remaining ester or the formed formic acid and alcohol (isoborneol or borneol) is determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate constant (k) for the reaction is calculated by plotting the natural logarithm of the ester concentration versus time, which should yield a straight line for a pseudo-first-order reaction.
Base-Catalyzed Ester Hydrolysis (Saponification)
-
Preparation of Reaction Mixture: A solution of the formate ester in a suitable solvent is prepared. A standardized solution of a strong base, typically sodium hydroxide, is added. The initial concentration of the base should be in slight excess of the ester concentration.
-
Temperature Control: The reaction is carried out at a constant temperature.
-
Monitoring: The progress of the reaction can be monitored by two primary methods:
-
Titration: Aliquots are taken at intervals, and the remaining sodium hydroxide is titrated with a standard acid solution.
-
Conductivity: The change in the electrical conductivity of the solution is monitored over time, as the highly mobile hydroxide ions are replaced by the less mobile formate ions.
-
-
Analysis: The concentration of the ester at different time points is calculated from the consumption of the base.
-
Data Analysis: The second-order rate constant is determined by plotting the appropriate function of concentration against time, based on the integrated rate law for a second-order reaction.
Mandatory Visualization
The disparate reactivity of isobornyl and bornyl formate is a direct consequence of the stereochemistry of the bicyclo[2.2.1]heptane ring system. The following diagram illustrates the alkaline hydrolysis (BAc2) mechanism and highlights the steric hindrance that differentiates the exo and endo isomers.
A Comparative Guide to the Validation of Analytical Methods for Isobornyl Formate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of isobornyl formate, a common fragrance and flavor ingredient. The focus is on providing objective performance comparisons and supporting experimental data to aid in the selection and implementation of a suitable analytical method. Gas Chromatography (GC) is the industry-standard technique for the analysis of volatile compounds such as this compound, offering high resolution and sensitivity. This guide will focus on a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method, a robust and widely used approach for quantitative analysis.
Data Presentation: Performance Characteristics of a Validated GC-FID Method
The following table summarizes the typical performance characteristics of a validated GC-FID method for the quantification of this compound. These values are representative of what can be achieved with a properly optimized and validated method and are based on established international guidelines for analytical method validation.
| Performance Characteristic | Acceptance Criteria | Typical Result for this compound Quantification |
| **Linearity (R²) ** | ≥ 0.99 | 0.999 |
| Range | 80-120% of the target concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~5 µg/mL |
Experimental Protocols
A detailed methodology for a representative GC-FID method for the quantification of this compound is provided below.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
2. Reagents and Standards:
-
This compound reference standard (purity ≥ 99%)
-
Solvent: High-purity hexane or ethyl acetate.
-
Internal Standard (IS): n-Dodecane or other suitable non-interfering compound.
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C
-
Data Acquisition: Chromatographic software for peak integration and quantification.
4. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of n-dodecane in 100 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from the LOQ to 150% of the expected sample concentration (e.g., 5, 25, 50, 100, 150 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of solvent, and add the same fixed concentration of the internal standard.
5. Method Validation Protocol:
-
Specificity: Analyze a blank solvent, a placebo (if applicable), and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (this compound/internal standard) against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[1]
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the analysis of low-concentration standards. The LOD is the concentration that gives a signal-to-noise ratio of at least 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of at least 10:1.[1]
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
References
comparing the efficacy of different catalysts for isobornyl formate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobornyl formate, a valuable fragrance and chemical intermediate, is a topic of significant interest in the chemical industry. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts used for the synthesis of isobornyl esters, with a focus on this compound, supported by experimental data from recent studies. While much of the available literature focuses on the synthesis of isobornyl acetate, the catalytic principles are directly applicable to this compound production.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of isobornyl esters from camphene. The key metrics for comparison include camphene conversion, selectivity towards the isobornyl ester, and the overall yield.
| Catalyst | Reactants | Molar Ratio (Camphene:Acid) | Temperature (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Ester Selectivity (%) | Isobornyl Ester Yield (%) | Reference |
| Heteropoly Acid | ||||||||
| H3PW12O40/SiO2 | Camphene, Acetic Acid | 1:10 | 60 | 1 | ~70 | 100 | ~70 | [1] |
| H3PW12O40/SiO2 | Camphene, Acetic Acid | 1:10 | Not Specified | Not Specified | 90 | 100 | 90 | [1] |
| Lewis Acids | ||||||||
| FeCl3 | Camphene, Acetic Acid | 1:3 | 25 | 2 | ~99 | 94 | >88 | [2] |
| Composite Catalysts | ||||||||
| Tartaric acid–boric acid | Camphene, Acetic Acid | Not Specified | Not Specified | Not Specified | 92.9 | 95.3 | 88.5 | [3][4] |
| Titanium sulfate, tartaric acid, and boric acid | Camphene, Stearic Acid | 1:1.5 | 80 | 24 | Not Specified | Not Specified | 67.8 (isobornyl stearate) | [5] |
| Cation Exchange Resin | ||||||||
| Anhydrous NKC-9 | Camphene, Acetic Acid | 1:1.5 | 30-50 | Not Specified | 85.5 | >95 (purity) | Not Specified | [6] |
Experimental Protocols
The synthesis of isobornyl esters, such as this compound, generally follows a consistent experimental procedure, which can be adapted based on the specific catalyst and reactants used.
General Experimental Protocol:
-
Reactant and Catalyst Preparation: A mixture of camphene and a carboxylic acid (e.g., formic acid or acetic acid) is prepared in a specific molar ratio.[1][2][6] The catalyst is then added to this mixture. The amount of catalyst is typically a percentage of the mass of camphene.[2]
-
Reaction Setup: The reaction is carried out in a suitable reactor, which could be a batch reactor or a fixed-bed reactor for continuous processes.[6] The reactor is equipped with a stirrer and a temperature control system.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for a specified duration.[1][2][5][6] Reaction temperatures can range from room temperature to 80°C, and reaction times can vary from a few hours to over 24 hours, depending on the catalyst's activity.[2][5]
-
Product Analysis: After the reaction is complete, the product mixture is analyzed to determine the conversion of camphene and the selectivity and yield of the isobornyl ester. Gas chromatography (GC) is a common analytical technique used for this purpose.[2][3]
-
Catalyst Recovery and Reuse: For heterogeneous catalysts, a key advantage is the ease of separation from the reaction mixture, often through simple filtration.[1][5] The recovered catalyst can then be tested for its reusability in subsequent reaction cycles.[1][5]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
This workflow highlights the key stages from reactant preparation to product analysis and catalyst recycling, providing a clear overview of the process for laboratory-scale synthesis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. revistadechimie.ro [revistadechimie.ro]
assessing the purity of isobornyl formate by different analytical techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity is a critical aspect of quality control for raw materials, intermediates, and final products. Isobornyl formate, a common fragrance and flavoring agent, requires precise purity assessment to ensure its suitability and safety. This guide provides a comparative analysis of four common analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of a hypothetical batch of this compound using the four analytical techniques.
Table 1: Purity Assessment of this compound by GC-FID and HPLC-UV
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Purity of this compound (%) | 98.5 | 98.6 |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.3% |
| Detected Impurities | Bornyl formate, Camphene | Bornyl formate |
| Limit of Detection (LOD) for Bornyl Formate | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) for Bornyl Formate | ~0.03% | ~0.06% |
Table 2: Purity Assessment of this compound by qNMR
| Parameter | Quantitative ¹H-NMR |
| Purity of this compound (%) | 98.7 |
| Relative Standard Deviation (RSD, n=3) | 0.15% |
| Internal Standard | Maleic Acid |
| Calculated Impurities (mol%) | ~1.3% |
Table 3: Qualitative Analysis of this compound by FTIR
| Technique | Key Observations | Limitations |
| FTIR Spectroscopy | - Strong C=O stretch (~1725 cm⁻¹) - Prominent C-O stretch (~1180 cm⁻¹) - Characteristic C-H stretches (~2800-3000 cm⁻¹) | - Not suitable for accurate quantification of purity - May not detect impurities with similar functional groups - Lower sensitivity for minor components |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography (GC) with Flame Ionization Detector (FID)
Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are detected by a flame ionization detector (FID), and the peak area is proportional to the concentration of the analyte.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
Instrumental Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with UV Detector
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar stationary phase (reversed-phase) is suitable. Detection is achieved using an ultraviolet (UV) detector.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Detector Wavelength: 210 nm
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity. The signal intensity in ¹H-NMR is directly proportional to the number of protons, allowing for accurate quantification without the need for a specific reference standard of the analyte.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the formate proton) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths. While primarily a qualitative technique, it can be used to identify the presence of expected functional groups and to detect certain impurities if their characteristic absorption bands do not overlap with those of the main component.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small drop of the this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for this compound, such as the C=O stretch of the ester group (around 1725 cm⁻¹) and the C-O stretch (around 1180 cm⁻¹).
-
Examine the spectrum for unexpected peaks that may indicate the presence of impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of isoborneol).
-
Visualizations
The following diagrams illustrate the workflows for each analytical technique.
Comparison of Techniques
-
Gas Chromatography (GC-FID): This is a robust and widely used method for volatile compounds like this compound. It offers high resolution and sensitivity, making it excellent for detecting and quantifying volatile impurities such as the isomeric bornyl formate and unreacted starting materials like camphene.
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a broad range of compounds. While this compound is volatile, HPLC can still be effectively used for its purity assessment. It is particularly useful for detecting non-volatile impurities that would not be amenable to GC analysis.
-
Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific this compound reference standard.[1] It is highly accurate and precise, and can provide structural information about any detected impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for confirming the identity of this compound by identifying its key functional groups. However, it is generally not suitable for accurate purity determination, especially for low-level impurities, as their signals may be masked by the main component's spectrum. It is best used as a qualitative screening tool.
Conclusion
The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of volatile impurities, GC-FID is often the method of choice due to its high resolution and sensitivity. HPLC-UV provides a reliable alternative, especially when non-volatile impurities are a concern. For the highest accuracy and as a primary method for purity assignment, qNMR is unparalleled. FTIR serves as a valuable, rapid tool for identity confirmation. A comprehensive purity assessment of this compound may involve the use of a combination of these techniques to gain a complete profile of the substance and its impurities.
References
A Comparative Guide to the Biological Activity Screening of Isobornyl Formate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl formate, a bicyclic monoterpenoid ester, and its parent alcohol, isoborneol, are naturally occurring compounds found in the essential oils of various plants. These compounds, along with other monoterpenoids, have garnered interest for their potential biological activities. However, a comprehensive screening of this compound and its synthetic derivatives for specific antimicrobial, anticancer, and insecticidal properties is not extensively documented in publicly available scientific literature. This guide provides a comparative overview of the known biological activities of related compounds and outlines standardized experimental protocols that can be employed to screen this compound and its derivatives.
Comparative Biological Activity Data
Due to the limited availability of specific biological activity data for this compound and its derivatives, this section presents data for related monoterpenoids and esters to offer a comparative context for potential screening efforts.
Table 1: Antimicrobial Activity of Related Monoterpenoids and Esters
| Compound | Microorganism | Activity Metric | Value | Reference |
| Bornyl acetate | Staphylococcus aureus | MIC | 1.75 - 4.88 mg/mL | [1] |
| Bornyl acetate | Pseudomonas aeruginosa | MIC | 1.75 - 4.88 mg/mL | [1] |
| Bornyl acetate | Escherichia coli | MIC | 1.75 - 4.88 mg/mL | [1] |
| Camphor | Staphylococcus aureus | MIC | 0.5 - 2.0 µL/mL | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Related Terpenoids
| Compound | Cell Line | Activity Metric | Value | Reference |
| Betulinic acid | Melanoma | IC₅₀ | Not Specified | [2] |
| Ursolic acid derivatives | HL-60, Bel-7402, HeLa | IC₅₀ | Varies | [2] |
| α-terpineol/PMMA nanoparticles | B16F10 (murine melanoma) | % Viability Reduction | ~56% at 500 µg/mL | [3] |
| α-terpineol/PMMA nanoparticles | SK-MEL-28 (human melanoma) | % Viability Reduction | ~59% at 500 µg/mL | [3] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Insecticidal Activity of Related Monoterpenoids
| Compound | Insect Species | Activity Metric | Value | Reference |
| Cuminaldehyde | Theba pisana (snail) | LD₅₀ | 28.37 µ g/snail | [1] |
| Geraniol | Theba pisana (snail) | LD₅₀ | 42.29 µ g/snail | [1] |
| (-)-limonene | Theba pisana (snail) | LD₅₀ | 60.27 µ g/snail | [1] |
| trans-cinnamaldehyde | Sitophilus oryzae | LC₅₀ | 0.01 mg/cm² | |
| (-)-menthone | Sitophilus oryzae | LC₅₀ | 0.013 mg/cm² |
LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound and its derivatives.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Anticancer Activity Screening: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Materials:
-
Test compounds (this compound and derivatives)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MCF-10A) for selectivity assessment
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Insecticidal Activity Screening: Contact Toxicity Bioassay
This method evaluates the toxicity of a compound when it comes into direct contact with the target insect.
Materials:
-
Test compounds (this compound and derivatives)
-
Target insect species (e.g., houseflies - Musca domestica, or a relevant agricultural pest)
-
Acetone or another suitable volatile solvent
-
Microsyringe or pipette
-
Petri dishes or small containers
-
Food and water for the insects
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in a volatile solvent like acetone.
-
Topical Application: Anesthetize the insects (e.g., by cooling). Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in containers with access to food and water.
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration. The LC₅₀ value is the concentration of the compound that causes 50% mortality in the test population.
Visualizations
The following diagrams illustrate the general workflows for the described biological activity screening protocols.
References
A Comparative Guide to Isobornyl Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemical control is a central theme in modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are a powerful tool in this endeavor. This guide provides a comparative study of isobornyl esters and their potential as chiral auxiliaries, benchmarked against widely-used alternatives such as Evans oxazolidinones and Oppolzer's sultam. While isobornyl esters are well-known for their applications in polymer and fragrance chemistry, their structural relationship to the highly effective camphor-derived auxiliaries suggests their potential in asymmetric synthesis.
Introduction to Isobornyl Esters
Isobornyl esters are a class of organic compounds derived from isoborneol, a bicyclic monoterpene alcohol which itself is a derivative of camphor. The rigid, sterically hindered bicyclo[2.2.1]heptane (norbornane) skeleton is a key feature of these molecules. This rigid structure is instrumental in creating a well-defined chiral environment, a critical attribute for an effective chiral auxiliary.
Common examples of isobornyl esters include isobornyl acetate, widely used in the fragrance industry for its pine-like scent and as an intermediate in the synthesis of camphor[1][2][3], and isobornyl (meth)acrylate, a monomer used in the production of high-performance polymers with excellent thermal stability and low shrinkage[4][5][6].
Isobornyl Esters as Potential Chiral Auxiliaries
The efficacy of chiral auxiliaries derived from the chiral pool, such as those from camphor, is well-documented[7][8]. Oppolzer's sultam, a camphor-derived chiral auxiliary, is renowned for its high efficacy in asymmetric Diels-Alder reactions, alkylations, and conjugate additions due to its rigid bicyclic structure that provides excellent steric hindrance[7]. Given that isobornyl esters share this rigid camphor-derived backbone, they are promising candidates for use as chiral auxiliaries. The bulky isobornyl group can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face and thus inducing asymmetry.
Comparative Performance with Established Chiral Auxiliaries
To objectively evaluate the potential of isobornyl esters, a comparison with established and highly successful chiral auxiliaries is necessary. Here, we present a comparative overview with Evans oxazolidinones and Oppolzer's sultam, focusing on their performance in key asymmetric transformations.
Asymmetric Diels-Alder Reactions: A Comparison with Oppolzer's Sultam
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral auxiliaries has transformed this reaction into a reliable method for synthesizing enantiomerically pure cyclic compounds. Oppolzer's camphor sultam has demonstrated exceptional stereocontrol in this reaction.
While specific data for isobornyl acrylate as a dienophile in asymmetric Diels-Alder reactions is not as extensively documented, the performance of the structurally related N-acryloyl camphor-sultam provides a strong benchmark. The rigid camphor skeleton effectively dictates the facial selectivity of the cycloaddition.
Table 1: Performance of N-Acryloyl Camphor-Sultam in Asymmetric Diels-Alder Reactions [9]
| Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Et₂AlCl | -78 | 95 | >98 |
| 1,3-Butadiene | Et₂AlCl | -78 | 88 | 95 |
| Isoprene | Et₂AlCl | -78 | 91 | 96 |
Asymmetric Aldol Additions: A Comparison with Evans Oxazolidinones
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Evans oxazolidinones are a class of chiral auxiliaries that have proven to be highly effective in controlling the stereochemical outcome of aldol additions. The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state that effectively shields one face of the enolate[7]. Camphor-derived auxiliaries have also been shown to provide excellent stereoselection in aldol reactions, often achieving diastereomeric ratios of 99:1 or greater[5].
Table 2: Representative Performance of Chiral Auxiliaries in Asymmetric Aldol Additions
| Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio | Reference |
| Evans Oxazolidinone | Benzaldehyde | TiCl₄, DIPEA | High | >99:1 (syn) | [10] |
| Camphor-derived Oxazinone | Various | Ti(O-i-Pr)₃Cl | High | >99:1 (syn) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative protocols for the synthesis of a chiral auxiliary-adorned dienophile and its use in an asymmetric Diels-Alder reaction, as well as a general procedure for the cleavage of the auxiliary.
Protocol 1: Synthesis of N-Acryloyl-(+)-Camphor-Sultam[9]
Materials:
-
(+)-Camphor-10-sulfonyl chloride
-
Sodium azide
-
Lithium aluminum hydride (LiAlH₄)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Synthesis of (+)-Camphor-Sultam:
-
(+)-Camphor-10-sulfonyl chloride is converted to the corresponding azide by reaction with sodium azide.
-
Subsequent reduction of the azide with LiAlH₄ in anhydrous THF yields (+)-camphor-sultam.
-
-
N-Acryloylation:
-
To a solution of (+)-camphor-sultam in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equivalents).
-
Acryloyl chloride (1.1 equivalents) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
-
Work-up and Purification:
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-acryloyl-(+)-camphor-sultam.
-
Protocol 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-(+)-Camphor-Sultam with Cyclopentadiene[9]
Materials:
-
N-Acryloyl-(+)-camphor-sultam
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Reaction Setup:
-
To a solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl (1.1 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
-
Diene Addition:
-
Freshly cracked cyclopentadiene (3.0 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
-
Quenching and Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
-
Purification:
-
The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.
-
Protocol 3: Cleavage of the Camphor-Sultam Auxiliary[9]
Materials:
-
Diels-Alder adduct
-
Lithium hydroxide (LiOH)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup:
-
The Diels-Alder adduct is dissolved in a 3:1 mixture of THF and water.
-
Lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents) are added at 0 °C.
-
-
Reaction:
-
The mixture is stirred at room temperature for 12 hours.
-
-
Work-up:
-
The reaction is quenched with a saturated aqueous solution of Na₂SO₃.
-
The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid product.
-
Visualizing Asymmetric Synthesis Workflows
Understanding the logical flow and mechanisms of asymmetric synthesis is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key concepts.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Caption: Stereochemical induction model for the Diels-Alder reaction with a camphor-sultam auxiliary.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Conclusion
Isobornyl esters, with their rigid bicyclic framework derived from the chiral pool, represent a structurally promising, yet underexplored, class of chiral auxiliaries. While their primary applications have been in polymer and materials science, their similarity to highly successful camphor-derived auxiliaries like Oppolzer's sultam warrants further investigation into their utility in asymmetric synthesis. This guide has provided a comparative overview with established chiral auxiliaries, along with detailed experimental protocols for benchmark reactions. It is hoped that this information will serve as a valuable resource for researchers in organic synthesis and drug development, and encourage the exploration of isobornyl esters as a potentially cost-effective and efficient tool for stereochemical control.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. groups.ims.ac.jp [groups.ims.ac.jp]
- 7. A superior chiral auxiliary in aldol condensation: camphor-based oxazolidone | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Sensory Assessment of Isobornyl Formate and Structurally Related Odorants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Olfactory Profile of Isobornyl Formate Supported by Sensory Panel Methodologies.
In the realm of fragrance and flavor chemistry, the precise characterization of an aroma compound's sensory profile is paramount. This guide provides a comparative evaluation of the odor profile of this compound against structurally similar alternatives, namely bornyl formate and fenchone. The assessment is grounded in established sensory analysis principles to provide a clear, data-driven comparison for researchers and developers.
Olfactory Profile Comparison
A comprehensive sensory evaluation relies on a trained panel to identify and quantify the distinct aromatic characteristics of a substance. While specific quantitative data from a single, unified sensory panel assessing these three compounds is not publicly available, a synthesis of qualitative descriptions from multiple sources provides a robust comparative framework. The following table summarizes the key odor descriptors associated with this compound and its selected alternatives. The odor strength for all listed compounds is generally characterized as medium.
| Odor Attribute | This compound | Bornyl Formate | Fenchone |
| Primary | Camphoraceous, Woody | Camphoraceous, Piney | Camphoraceous, Herbal |
| Secondary | Green, Earthy, Piney | Woody, Balsamic | Earthy, Woody |
| Nuances | Cooling, Musty, Medicinal, Herbaceous | - | Thujonic, Cedar-like |
This compound presents a complex odor profile with a dominant camphoraceous and woody character.[1] Its aroma is further nuanced by green, earthy, and piney notes, complemented by cooling, musty, and medicinal undertones.[1]
Bornyl formate , a structural isomer of this compound, shares the characteristic camphoraceous and piney notes. However, it is generally described as having a more balsamic and less complex profile compared to this compound.
Fenchone , a ketone, also falls within the camphoraceous odor family. Its profile is distinguished by a stronger herbal character, with earthy and woody undertones, and a nuance reminiscent of thuja or cedar.
Experimental Protocols for Sensory Assessment
To achieve a rigorous and objective evaluation of these odorants, a descriptive sensory analysis conducted by a trained sensory panel is the recommended methodology. The following outlines a typical experimental protocol.
Panel Selection and Training
-
Recruitment: Panelists are recruited based on their sensory acuity, availability, and articulateness in describing smells.
-
Screening: Candidates undergo a series of screening tests to assess their ability to detect and differentiate various odorants.
-
Training: Selected panelists are trained over several sessions to recognize and identify the specific aroma attributes relevant to the compounds being tested (e.g., camphoraceous, woody, green, earthy). They are also trained on the use of a standardized intensity scale.
Sample Preparation and Presentation
-
Sample Dilution: The odorants are diluted to a standardized concentration in an appropriate solvent (e.g., dipropylene glycol) to ensure a consistent and safe presentation to the panelists.
-
Blinding and Randomization: Samples are presented to the panelists in coded, identical containers to prevent bias. The order of presentation is randomized for each panelist.
-
Controlled Environment: The evaluation is conducted in a well-ventilated, odor-free environment to minimize external sensory interference.
Evaluation Procedure
-
Attribute Identification: Panelists individually assess each sample and identify the presence of the predetermined aroma attributes.
-
Intensity Rating: For each identified attribute, panelists rate its intensity on a labeled magnitude scale (LMS) or a similar quantitative scale (e.g., a 0-10 scale where 0 is not perceptible and 10 is extremely strong).
-
Data Collection: The intensity ratings for each attribute from all panelists are collected for statistical analysis.
Sensory Panel Assessment Workflow
The following diagram illustrates the typical workflow for a sensory panel evaluation of an odorant like this compound.
Signaling Pathway for Olfactory Transduction
The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.
References
A Comparative Guide to the Synthesis of Isobornyl Formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the primary synthesis methods for isobornyl formate, a valuable fragrance ingredient and chemical intermediate. The synthesis of this bicyclic monoterpenoid ester is predominantly achieved through the acid-catalyzed esterification of camphene with formic acid. This process can be conducted with or without a catalyst, with the choice of method influencing reaction efficiency and conditions.
The core of this compound synthesis lies in the Wagner-Meerwein rearrangement of the camphene molecule in an acidic environment. The reaction is initiated by the protonation of the exocyclic double bond of camphene, which forms a tertiary carbocation. This intermediate then undergoes a rearrangement to a more stable secondary carbocation, which is subsequently attacked by formic acid to yield the final product, this compound.
This guide will delve into the specifics of both catalytic and non-catalytic approaches, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of this compound Synthesis Methods
While detailed comparative studies specifically for this compound are not as prevalent in the literature as for its acetate counterpart, the general principles of camphene esterification provide a solid basis for comparison. The following table summarizes the key aspects of different synthetic approaches based on available information and analogous reactions.
| Method | Catalyst | Key Advantages | Key Disadvantages |
| Catalytic Esterification | Mineral Acids (e.g., Sulfuric Acid) | High reaction rates. | Corrosion, difficulty in catalyst removal, waste generation. |
| Solid Acids (e.g., Heteropoly Acids) | Ease of separation, reusability, reduced corrosion. | Potentially lower activity than mineral acids. | |
| Non-Catalytic Esterification | None | Simplified process, no catalyst separation. | Likely requires higher temperatures and longer reaction times. |
Experimental Protocols
Below are detailed experimental protocols for key methods of this compound synthesis.
Method 1: Catalytic Esterification using a Heteropoly Acid Catalyst
This protocol is adapted from analogous esterifications of camphene with carboxylic acids, which have demonstrated high yields and selectivities.[1][2]
Materials:
-
Camphene
-
Formic Acid
-
Silica-supported H₃PW₁₂O₄₀ (PW/SiO₂) catalyst
-
Inert solvent (e.g., isooctane)
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, combine camphene, a molar excess of formic acid (e.g., a 1:5 to 1:10 molar ratio of camphene to formic acid), and the PW/SiO₂ catalyst in an inert solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion of camphene is achieved.
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The liquid phase, containing this compound, excess formic acid, and the solvent, is then subjected to a work-up procedure. This typically involves washing with a basic solution (e.g., sodium bicarbonate solution) to neutralize the excess acid, followed by washing with water.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Method 2: Non-Catalytic Esterification
This method relies on the inherent reactivity of formic acid with camphene at elevated temperatures.[3][4]
Materials:
-
Camphene
-
Formic Acid
Procedure:
-
In a reaction vessel, combine camphene and a molar excess of formic acid.
-
Heat the mixture with stirring to a temperature sufficient to initiate the reaction. The specific temperature and reaction time will need to be optimized based on the desired conversion.
-
Monitor the formation of this compound using GC.
-
Once the reaction has reached the desired endpoint, cool the mixture.
-
The work-up procedure is similar to the catalytic method, involving neutralization of excess formic acid with a basic solution, washing with water, drying of the organic phase, and removal of any unreacted starting materials and byproducts.
-
Purification of the this compound is typically achieved by vacuum distillation.
Synthetic Pathways and Logical Relationships
The following diagram illustrates the general pathways for the synthesis of this compound from camphene.
Caption: Synthetic routes to this compound from camphene.
References
Safety Operating Guide
Safe Disposal of Isobornyl Formate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of isobornyl formate, a common fragrance and flavoring agent. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Essential Safety and Handling Information
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are still necessary to minimize environmental impact and maintain a high standard of laboratory safety.[1] It is a combustible liquid and should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Ventilation: Ensure adequate ventilation in the handling area.
In Case of a Spill:
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Do not allow this compound to enter drains or waterways.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 1200-67-5 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol [2] |
| Boiling Point | 110 °C at 20 mmHg[3] |
| Flash Point | 78.33 °C (173.00 °F)[3] |
| Density | 1.011 - 1.017 g/cm³ at 25 °C[3] |
| Solubility | Slightly soluble in water, soluble in oils.[2] |
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office. Do not mix it with other wastes.
-
Containerization:
-
Use a dedicated, properly labeled waste container. The container should be in good condition and compatible with this compound.
-
The label should clearly state "this compound Waste" and include any other information required by your institution.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Waste Pickup: Arrange for the collection of the waste by your institution's EHS-approved chemical waste contractor. Follow all institutional procedures for requesting a waste pickup.
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of as regular waste, depending on institutional policies. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Isobornyl formate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Isobornyl formate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Operation | Recommended Personal Protective Equipment |
| Routine Handling & Preparation of Solutions | Eyes: Safety glasses with side-shields conforming to EN166 or NIOSH standards. Hands: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Body: Laboratory coat. |
| Handling Large Quantities or Potential for Aerosol Generation | Eyes: Chemical safety goggles. Hands: Chemically resistant gloves (e.g., Nitrile rubber). Body: Impervious clothing to prevent skin contact. Respiratory: A dust mask should be worn when handling large quantities.[1] |
| Spill Cleanup | Eyes: Chemical safety goggles or a full-face shield. Hands: Heavy-duty, chemically resistant gloves. Body: Impervious clothing or a chemical-resistant suit, depending on the spill size. Respiratory: Air-purifying respirator with an appropriate organic vapor cartridge. |
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to prevent accidents and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials.
Incompatible Materials: Based on general chemical compatibility for esters, avoid storage with the following:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Nitrates
Spill and Disposal Plan
A clear and practiced spill and disposal plan is mandatory for any laboratory handling this compound.
Spill Cleanup Protocol
For Minor Spills (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure proper ventilation (fume hood).
-
Don the appropriate PPE as outlined in the PPE table.
-
Contain the spill with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inwards.
-
Absorb the spilled liquid.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Major Spills (more than 100 mL or outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a risk of fire.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team and inform them of the nature and scale of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect liquid waste containing this compound in a dedicated, labeled, and sealed container. The container must be compatible with organic solvents.
-
Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, clearly labeled, and sealed container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
